Desmethyl Erlotinib
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOXOWNQZVIETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596524 | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-51-6 | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Desmethyl Erlotinib: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) in cancer therapy. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its metabolic generation, and its comparative potency with the parent drug. This document synthesizes critical data on its inhibitory effects on EGFR signaling pathways and provides detailed experimental protocols for its characterization, aiming to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Erlotinib is a cornerstone in the treatment of specific cancers, notably non-small cell lung cancer (NSCLC), where it targets the EGFR.[1][] Upon administration, erlotinib undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites.[3][4] Among these, this compound (OSI-420) is the most prominent and retains potent activity against the EGFR.[3] Understanding the distinct pharmacological profile of this active metabolite is crucial for a comprehensive grasp of erlotinib's overall efficacy and for the development of next-generation EGFR inhibitors.
Metabolic Pathway of this compound Formation
This compound is the product of O-demethylation of erlotinib's side chains. This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.
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Primary Metabolizing Enzymes : In vitro studies have identified CYP3A4 as the main enzyme responsible for the conversion of erlotinib to OSI-420.
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Contributing Enzymes : CYP1A2 also contributes to this metabolic process, albeit to a lesser extent. Extra-hepatic metabolism can occur, with contributions from CYP1A1 in the lungs and CYP3A4 in the intestine.
The metabolic conversion process is a key determinant of the pharmacokinetic profile of both erlotinib and this compound.
Mechanism of Action: EGFR Inhibition
Similar to its parent compound, this compound functions as a reversible inhibitor of the EGFR tyrosine kinase. The mechanism involves competitive binding to the ATP-binding pocket of the EGFR's intracellular kinase domain. This action prevents the autophosphorylation of tyrosine residues, a critical step in the activation of downstream signaling pathways.
By blocking EGFR autophosphorylation, this compound effectively inhibits a cascade of intracellular signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected are:
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Ras-Raf-MEK-ERK (MAPK) Pathway : This pathway is central to regulating cell proliferation.
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PI3K-Akt-mTOR Pathway : This pathway is a major regulator of cell survival and apoptosis resistance.
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JAK/STAT Pathway : This pathway is also involved in cell proliferation and survival.
References
Desmethyl Erlotinib (OSI-420): A Technical Guide to the Active Metabolite of Erlotinib
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Erlotinib (marketed as Tarceva®) is a potent, orally active small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3] Following administration, Erlotinib is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, into several metabolites.[4] Among these, Desmethyl Erlotinib, also known as OSI-420, is the principal pharmacologically active metabolite.[1] This technical guide provides a comprehensive overview of OSI-420, detailing its formation, its comparative pharmacokinetics and pharmacodynamics with the parent drug, and key experimental methodologies for its study. Quantitative data are presented in structured tables, and critical pathways and workflows are visualized to facilitate a deeper understanding for professionals in the field of oncology drug development.
Metabolism of Erlotinib to this compound (OSI-420)
Erlotinib is eliminated predominantly through hepatic biotransformation, with less than 2% of the drug excreted unchanged. The conversion to its primary active O-desmethyl metabolite, OSI-420, is mediated mainly by the CYP3A4 isoenzyme, with contributions from CYP3A5, CYP1A1, and CYP1A2. Extra-hepatic metabolism can also occur, involving CYP3A4 in the intestine and CYP1A1 in the lungs. The metabolic ratio of Erlotinib to OSI-420 has been suggested as a potential factor in the incidence of adverse drug reactions, such as skin toxicities.
Pharmacokinetics of Erlotinib and OSI-420
OSI-420 is the major metabolite of Erlotinib found in human plasma. While its clearance is significantly faster than that of the parent compound, its presence is substantial. Studies in non-human primates have shown that the plasma exposure (AUC) of OSI-420 is approximately 30% of that of Erlotinib. Both compounds are capable of penetrating the cerebrospinal fluid (CSF), an important consideration for treating brain metastases. There is considerable inter-individual variability in the pharmacokinetics of both Erlotinib and OSI-420.
Table 1: Comparative Pharmacokinetic Parameters of Erlotinib and this compound (OSI-420)
| Parameter | Erlotinib | This compound (OSI-420) | Species | Notes | Reference |
|---|---|---|---|---|---|
| Terminal Half-Life (t½) | ~5.2 h | - | Rhesus Monkey (IV) | Biexponential disappearance from plasma. | |
| Terminal Half-Life (t½) | - | 11.96 ± 2.01 h | Wistar Rat | - | |
| Mean Clearance (CL) | 128 ml/min/m² | >5-fold higher than Erlotinib | Rhesus Monkey (IV) | - | |
| Plasma Exposure (AUC) | - | 30% of Erlotinib (range 12-59%) | Rhesus Monkey (IV) | Represents the ratio of metabolite AUC to parent drug AUC. |
| CSF Penetration | <5% (relative to total plasma) | <5% (relative to total plasma) | Rhesus Monkey (IV) | CSF drug exposure was ~30% of plasma free drug exposure. | |
Pharmacodynamics and In-Vitro Activity
Erlotinib functions by reversibly binding to the ATP-binding site of the EGFR, which prevents the autophosphorylation of tyrosine residues and inhibits downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways. This blockade suppresses cell proliferation and survival, leading to apoptosis. Crucially, the active metabolite OSI-420 is considered to be equipotent to Erlotinib in its inhibitory activity against the EGFR tyrosine kinase. The combined concentrations of both Erlotinib and OSI-420 in the CSF have been shown to exceed the IC50 required for EGFR tyrosine kinase inhibition in tumor cells.
Table 2: In Vitro Inhibitory Activity (IC50) of Erlotinib
| Target | IC50 (nM) | Cell Line / Condition | Notes | Reference |
|---|---|---|---|---|
| EGFR Kinase | 2 | In vitro kinase assay | - | |
| EGFR Autophosphorylation | 20 | HN5 Human Head and Neck Tumor Cells | Intact tumor cells. | |
| EGFR (L858R mutation) | 29.8 | Ba/F3 cells | - | |
| EGFR (exon 19 deletion) | 11.5 | Ba/F3 cells | - | |
| EGFR (T790M mutation) | 3788 | Ba/F3 cells | Demonstrates resistance associated with this mutation. | |
| EGFR (Wild Type) | 1007 | Ba/F3 cells | - |
Note: OSI-420 is reported to be equipotent to Erlotinib.
Key Experimental Methodologies
Protocol: Quantification of Erlotinib and OSI-420 in Plasma by LC-MS/MS
This protocol outlines a common method for the simultaneous quantification of Erlotinib and OSI-420, adapted from methodologies described in the literature.
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Sample Preparation:
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Thaw frozen plasma samples on ice.
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To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (e.g., Midazolam or a stable isotope-labeled analog like this compound-d4).
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Perform protein precipitation by adding a volume of ice-cold acetonitrile. Vortex vigorously for 1 minute.
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Alternatively, perform a liquid-liquid extraction using a mixture of ethyl acetate and n-hexane (e.g., 8:2, v/v). Vortex and centrifuge to separate the layers.
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Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in the mobile phase for injection.
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Chromatographic Separation:
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System: HPLC system coupled to a tandem mass spectrometer (MS/MS).
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Column: A C18 reverse-phase column (e.g., Phenomenex C-18 Luna or Inertsil ODS-3).
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Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium acetate).
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Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.
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Run Time: Optimized for rapid analysis, often under 5 minutes.
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Mass Spectrometric Detection:
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Ionization: Electrospray ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for Erlotinib, OSI-420, and the internal standard, ensuring high selectivity and sensitivity.
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Quantification:
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A calibration curve is generated using blank plasma spiked with known concentrations of Erlotinib and OSI-420.
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The peak area ratio of the analyte to the internal standard is plotted against concentration to determine the concentrations in unknown samples. The linear range can be established from ~0.1 ng/mL to 1000 ng/mL or higher.
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Protocol: Cell Viability (IC50 Determination) Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
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Cell Culture:
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Culture human cancer cell lines (e.g., A549, HN5) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
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Assay Procedure:
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Seed exponentially growing cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Prepare serial dilutions of Erlotinib and OSI-420 in culture media.
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Remove the old media from the plates and add the media containing the various drug concentrations (in triplicate). Include untreated control wells.
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Incubate the plates for a specified period, typically 72 hours.
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Viability Measurement:
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After incubation, assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or PrestoBlue).
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For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis:
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Convert absorbance values to percentage of cell growth inhibition relative to untreated control cells.
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Plot the percentage of inhibition against the logarithm of the drug concentration.
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Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
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Note on Synthesis and Purification
The synthesis of Erlotinib typically starts from materials like 3,4-dihydroxybenzoic acid and involves several steps including O-alkylation, nitration, reduction, quinazoline ring formation, chlorination, and a final nucleophilic substitution. The synthesis of OSI-420 would require a similar pathway, using a demethylated precursor or incorporating a final demethylation step.
A significant technical challenge lies in the separation and unambiguous identification of the O-desmethyl isomers, OSI-420 and OSI-413, which are not easily distinguishable by conventional methods like mass spectrometry or NMR without authentic reference standards. Advanced techniques such as ion mobility mass spectrometry (IM-MS) may be required for their differentiation. This is a critical consideration for researchers synthesizing or procuring these metabolites, as errors in isomer identification can occur.
Conclusion
This compound (OSI-420) is not merely a byproduct of Erlotinib metabolism but a pharmacologically active entity that contributes to the overall therapeutic effect of the parent drug. Its equipotency with Erlotinib underscores the importance of considering its concentration and pharmacokinetic profile when evaluating treatment efficacy and toxicity. For drug development professionals, a thorough understanding of the metabolic pathways, the comparative pharmacology of parent and active metabolites, and the robust analytical methods required for their quantification is essential for optimizing targeted cancer therapies.
References
An In-Depth Technical Guide to the Synthesis of Desmethyl Erlotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, step-by-step synthesis pathway for Desmethyl Erlotinib (OSI-420), an active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. The proposed synthesis commences with the commercially available and cost-effective starting material, 3,4-dihydroxybenzaldehyde. The synthetic route involves a strategic regioselective protection and alkylation of the hydroxyl groups, followed by the construction of the core quinazoline structure, and culminates in the introduction of the 3-ethynylphenylamino moiety. This guide offers comprehensive experimental protocols for each reaction, a summary of quantitative data in a tabular format, and a visual representation of the synthetic pathway using a Graphviz diagram. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis of Erlotinib analogs and other related kinase inhibitors.
Introduction
This compound, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. The formation of this compound occurs in vivo through the O-demethylation of one of the two 2-methoxyethoxy side chains of Erlotinib. As an active metabolite, the availability of a reliable synthetic route for this compound is crucial for various research and development activities, including its use as a reference standard in pharmacokinetic and metabolic studies, as well as for the exploration of its own therapeutic potential.
This guide outlines a plausible and efficient chemical synthesis of this compound. The synthetic strategy is designed to be practical and scalable, leveraging established chemical transformations and readily accessible reagents.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from 3,4-dihydroxybenzaldehyde. The key steps include:
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Regioselective Protection: Selective protection of the more acidic 4-hydroxyl group of 3,4-dihydroxybenzaldehyde as a benzyl ether.
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Alkylation: Introduction of the 2-methoxyethoxy side chain at the remaining free 3-hydroxyl group.
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Oximation and Dehydration: Conversion of the aldehyde to a nitrile group.
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Nitration: Introduction of a nitro group ortho to the amino precursor.
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Reduction: Reduction of the nitro group to an amine.
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Quinazoline Ring Formation: Cyclization of the resulting 2-aminobenzonitrile with formamidine acetate to form the quinazolinone core.
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Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline intermediate.
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Nucleophilic Substitution: Coupling of the 4-chloroquinazoline with 3-ethynylaniline.
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Deprotection: Removal of the benzyl protecting group to yield the final product, this compound.
Below is a visual representation of this proposed synthetic pathway.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis of this compound.
Step 1: Synthesis of 3-Hydroxy-4-(benzyloxy)benzaldehyde
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Procedure: To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.05 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography (silica gel, hexane:ethyl acetate) to afford 3-hydroxy-4-(benzyloxy)benzaldehyde.
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Estimated Yield: 85-95%
Step 2: Synthesis of 3-(2-Methoxyethoxy)-4-(benzyloxy)benzaldehyde
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Procedure: To a solution of 3-hydroxy-4-(benzyloxy)benzaldehyde (1.0 eq) in dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature. 1-Bromo-2-methoxyethane (1.2 eq) is then added, and the reaction mixture is heated to 80 °C for 6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-(2-methoxyethoxy)-4-(benzyloxy)benzaldehyde.
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Estimated Yield: 90-98%
Step 3: Synthesis of 3-(2-Methoxyethoxy)-4-(benzyloxy)benzonitrile
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Procedure: A mixture of 3-(2-methoxyethoxy)-4-(benzyloxy)benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is heated to reflux for 2 hours. The solvent is then removed under reduced pressure. The resulting crude oxime is taken up in acetic anhydride and heated to reflux for 4 hours. The reaction mixture is then carefully poured into ice-water and stirred until a solid precipitate forms. The solid is collected by filtration, washed with water, and dried to give 3-(2-methoxyethoxy)-4-(benzyloxy)benzonitrile.
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Estimated Yield: 80-90%
Step 4: Synthesis of 2-Amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile
-
Procedure: To a cooled (0 °C) solution of 3-(2-methoxyethoxy)-4-(benzyloxy)benzonitrile (1.0 eq) in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 2 hours and then poured onto crushed ice. The precipitated nitro compound is filtered, washed with water, and dried. The crude nitro compound is then dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added, and the mixture is heated to reflux for 4 hours. The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give 2-amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile.
-
Estimated Yield: 60-70% over two steps.
Step 5: Synthesis of 6-(Benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one
-
Procedure: A mixture of 2-amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile (1.0 eq) and formamidine acetate (4.0 eq) in 2-ethoxyethanol is heated to reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with ethanol, and dried to afford 6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one.
-
Estimated Yield: 75-85%
Step 6: Synthesis of 4-Chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline
-
Procedure: A suspension of 6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) in toluene is treated with thionyl chloride (3.0 eq) and a catalytic amount of DMF. The mixture is heated to reflux for 4 hours. The excess thionyl chloride and toluene are removed under reduced pressure to give the crude 4-chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline, which is used in the next step without further purification.
-
Estimated Yield: 90-95% (crude)
Step 7: Synthesis of N-(3-Ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine
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Procedure: To a solution of crude 4-chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline (1.0 eq) in isopropanol, 3-ethynylaniline (1.2 eq) is added. The reaction mixture is heated to reflux for 4 hours. After cooling, the precipitated solid is collected by filtration, washed with isopropanol, and dried to give N-(3-ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine.
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Estimated Yield: 80-90%
Step 8: Synthesis of this compound (OSI-420)
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Procedure: N-(3-Ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, dichloromethane:methanol) to afford this compound.
-
Estimated Yield: 90-98%
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Step | Starting Material | Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Estimated Yield (%) |
| 1 | 3,4-Dihydroxybenzaldehyde | 3-Hydroxy-4-(benzyloxy)benzaldehyde | 138.12 | 1.0 | 85-95 |
| 2 | 3-Hydroxy-4-(benzyloxy)benzaldehyde | 3-(2-Methoxyethoxy)-4-(benzyloxy)benzaldehyde | 228.25 | 1.0 | 90-98 |
| 3 | 3-(2-Methoxyethoxy)-4-(benzyloxy)benzaldehyde | 3-(2-Methoxyethoxy)-4-(benzyloxy)benzonitrile | 286.33 | 1.0 | 80-90 |
| 4 | 3-(2-Methoxyethoxy)-4-(benzyloxy)benzonitrile | 2-Amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile | 283.31 | 1.0 | 60-70 |
| 5 | 2-Amino-4-(benzyloxy)-5-(2-methoxyethoxy)benzonitrile | 6-(Benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one | 312.36 | 1.0 | 75-85 |
| 6 | 6-(Benzyloxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one | 4-Chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline | 342.36 | 1.0 | 90-95 (crude) |
| 7 | 4-Chloro-6-(benzyloxy)-7-(2-methoxyethoxy)quinazoline | N-(3-Ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine | 358.80 | 1.0 | 80-90 |
| 8 | N-(3-Ethynylphenyl)-6-(benzyloxy)-7-(2-methoxyethoxy)quinazolin-4-amine | This compound (OSI-420) | 469.52 | 1.0 | 90-98 |
Conclusion
This technical guide presents a comprehensive and plausible synthetic pathway for this compound. By employing a strategic protection and functional group manipulation approach, the synthesis can be achieved from a simple and readily available starting material. The detailed experimental protocols and tabulated data provide a solid foundation for the practical execution of this synthesis in a laboratory setting. This work serves as a valuable resource for chemists and pharmaceutical scientists involved in the synthesis and development of tyrosine kinase inhibitors and their metabolites. Further optimization of reaction conditions and purification procedures may lead to improved overall yields and purity of the final product.
Desmethyl Erlotinib (OSI-420): A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of erlotinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Understanding the pharmacokinetic and pharmacodynamic profile of its major metabolite, OSI-420, is critical for optimizing therapeutic strategies, managing drug-drug interactions, and elucidating the overall clinical efficacy of erlotinib. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Pharmacokinetics of this compound (OSI-420)
This compound is formed primarily through O-demethylation of erlotinib, a metabolic process predominantly mediated by the cytochrome P450 enzymes CYP3A4, with minor contributions from CYP1A1 and CYP1A2.[1][2] While erlotinib is the major circulating component after its administration, OSI-420 plays a significant role in the overall therapeutic effect due to its equipotency to the parent drug.[3]
Absorption and Distribution
Following oral administration of erlotinib, OSI-420 is formed and distributed throughout the body. The plasma exposure (AUC) of OSI-420 is approximately 30% (ranging from 12-59%) of that of erlotinib.[3] Studies in patients with central nervous system (CNS) metastases from NSCLC have shown that OSI-420 can penetrate the cerebrospinal fluid (CSF), with a mean CSF penetration rate of approximately 5.8%.[4]
Metabolism and Excretion
The clearance of OSI-420 is more than five times higher than that of erlotinib. In pediatric patients with primary brain tumors, the apparent clearance of OSI-420 (CLm/Fm) was found to be higher in patients younger than 5 years compared to older patients. A study in Wistar rats reported a terminal half-life (t1/2) of 11.96 ± 2.01 hours for this compound.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound (OSI-420) gathered from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound (OSI-420) in Humans
| Parameter | Value | Population | Reference |
| Plasma Exposure (AUC) relative to Erlotinib | 30% (range 12-59%) | Adult Patients | |
| CSF Penetration Rate | ~5.8% | NSCLC Patients with CNS Metastases | |
| Apparent Clearance (CLm/Fm) | 79 L/h/m² (patients < 5 years) | Pediatric Patients with Brain Tumors | |
| 38 L/h/m² (patients ≥ 5 years) | |||
| Cmax | 0.07 ± 0.03 µg/mL | Healthy Male Volunteers (after 100mg erlotinib) | |
| tmax | 1.4 h | Healthy Male Volunteers (after 100mg erlotinib) |
Table 2: Pharmacokinetic Parameters of this compound (OSI-420) in Animal Models
| Parameter | Value | Species | Reference |
| Terminal Half-life (t1/2) | 11.96 ± 2.01 h | Wistar Rats | |
| Cmax | 98.7 ± 15.4 ng/mL | Diabetic Rabbits (after 25mg erlotinib) | |
| Tmax | 4.3 ± 1.0 h | Diabetic Rabbits (after 25mg erlotinib) | |
| AUC(0-t) | 1135.2 ± 245.8 ng·h/mL | Diabetic Rabbits (after 25mg erlotinib) |
Pharmacodynamics of this compound (OSI-420)
This compound exerts its pharmacological effects through the inhibition of the EGFR tyrosine kinase, similar to its parent compound, erlotinib. It has been demonstrated that erlotinib and OSI-420 are equipotent in their ability to inhibit EGFR tyrosine kinase.
Mechanism of Action: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. This compound, like erlotinib, competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking the activation of these downstream signaling cascades.
References
An In-depth Technical Guide to OSI-420: Discovery, Mechanism, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-420, also known as desmethyl-erlotinib and CP-473420, is the principal and equipotent active metabolite of Erlotinib, a widely-used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data associated with OSI-420. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of oncology and drug development.
Discovery and History
The discovery of OSI-420 is intrinsically linked to the development of its parent drug, Erlotinib (OSI-774, Tarceva®). Erlotinib was identified as a potent and selective inhibitor of EGFR tyrosine kinase in the early 1990s. During the preclinical and clinical development of Erlotinib, metabolic studies were conducted to understand its pharmacokinetic profile and biotransformation pathways. These investigations revealed that Erlotinib undergoes significant metabolism in the liver, primarily through the cytochrome P450 enzyme system.[1][2]
The major metabolic pathway was identified as O-demethylation of the two methoxyethoxy side chains, leading to the formation of OSI-420.[1] Subsequent pharmacological studies demonstrated that OSI-420 is not an inactive metabolite but possesses inhibitory activity against EGFR comparable to that of Erlotinib itself.[3] This finding was significant as it indicated that the therapeutic effect of Erlotinib is a composite of the activity of both the parent drug and its active metabolite. The history of OSI-420 is therefore a crucial chapter in the comprehensive understanding of Erlotinib's clinical efficacy and safety profile.
Mechanism of Action
OSI-420 exerts its biological effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4]
OSI-420, like Erlotinib, is a reversible ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the binding of ATP and subsequent autophosphorylation. This blockade of EGFR signaling leads to the inhibition of downstream cellular processes that are often dysregulated in cancer, ultimately resulting in cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of OSI-420.
Quantitative Data
Table 1: In Vitro Efficacy of Erlotinib and OSI-420
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| Erlotinib | EGFR | Kinase Assay | 2 | - | |
| Erlotinib | EGFR Autophosphorylation | Cellular Assay | 20 | HNS, DiFi, MDA-MB-468 | |
| OSI-420 | EGFR | (Assumed equipotent to Erlotinib) | ~2 | - |
Table 2: Pharmacokinetic Parameters of OSI-420
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Human | IV (Erlotinib) | 25 mg | - | - | 30% of Erlotinib AUC | 5.2 (Erlotinib) | |
| Rhesus Monkey | IV (Erlotinib) | - | - | - | 30% of Erlotinib AUC | - | |
| Rat (Wistar) | - | - | - | - | - | 11.96 ± 2.01 | |
| Human (Pediatric) | Oral (Erlotinib) | - | - | - | - | - |
Note: Much of the pharmacokinetic data for OSI-420 is presented relative to the parent drug, Erlotinib.
Experimental Protocols
General Synthesis of OSI-420 (Desmethyl-erlotinib)
-
Starting Material: Erlotinib hydrochloride.
-
Demethylation Reaction: Treatment of Erlotinib with a demethylating agent. Common reagents for cleaving methyl ethers include boron tribromide (BBr₃), trimethylsilyl iodide (TMSI), or strong acids like hydrobromic acid (HBr). The reaction conditions (solvent, temperature, and reaction time) would need to be optimized to selectively cleave one of the methyl groups from the methoxyethoxy side chains without affecting other functional groups in the molecule.
-
Work-up and Purification: After the reaction is complete, the reaction mixture would be quenched and the product extracted into an organic solvent. Purification of OSI-420 would likely be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired product from unreacted starting material and other byproducts.
-
Characterization: The structure of the synthesized OSI-420 would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.
EGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the in vitro inhibitory activity of OSI-420 against the EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
ATP.
-
A suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
OSI-420 dissolved in DMSO.
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of OSI-420 in kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme to each well.
-
Add the serially diluted OSI-420 or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the OSI-420 concentration and determine the IC50 value using a non-linear regression analysis.
-
Cell Proliferation Assay (e.g., MTT Assay)
This protocol outlines a general method to assess the anti-proliferative effect of OSI-420 on cancer cell lines.
-
Materials:
-
EGFR-dependent cancer cell lines (e.g., A549, MDA-MB-468, DiFi).
-
Complete cell culture medium.
-
OSI-420 dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of OSI-420 in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of OSI-420 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the OSI-420 concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow Visualization
Caption: General experimental workflow for kinase inhibitor evaluation.
Conclusion
OSI-420, the primary active metabolite of Erlotinib, is a potent inhibitor of EGFR tyrosine kinase and contributes significantly to the therapeutic effects of its parent drug. This technical guide has provided a detailed overview of its discovery, mechanism of action, and preclinical profile, supported by quantitative data and experimental protocols. The provided visualizations of the EGFR signaling pathway and a general experimental workflow for kinase inhibitor evaluation serve as valuable tools for researchers. A deeper understanding of the properties of OSI-420 is crucial for optimizing the clinical use of Erlotinib and for the design of next-generation EGFR inhibitors.
References
Desmethyl Erlotinib: A Technical Overview of a Key Erlotinib Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer and other malignancies. Understanding the physicochemical properties, biological activity, and analytical methodologies for this compound is paramount for comprehensive pharmacokinetic and pharmacodynamic assessments of Erlotinib therapy. This technical guide provides an in-depth overview of this compound, including its molecular characteristics, biological activity, relevant experimental protocols, and associated signaling pathways.
Physicochemical Properties
This compound is available as a free base and a hydrochloride salt. The key molecular details are summarized in the table below.
| Property | Value (Free Base) | Value (HCl Salt) |
| Chemical Name | 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-ethanol | 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-ethanol hydrochloride |
| Synonyms | OSI-420, CP-473,420, O-Desmethyl Erlotinib | OSI-420 HCl |
| Molecular Formula | C21H21N3O4 | C21H22ClN3O4 |
| Molecular Weight | 379.41 g/mol [3] | 415.87 g/mol |
Biological Activity and Quantitative Data
This compound is an active metabolite of Erlotinib and exhibits equipotent inhibitory activity against the EGFR tyrosine kinase.[1] It plays a significant role in the overall therapeutic effect of Erlotinib.
| Parameter | Cell Line/System | Value |
| EGFR IC50 (Erlotinib) | Recombinant human EGFR | 2 nM[1] |
| EGFR Autophosphorylation IC50 (Erlotinib) | Tumor cells | 20 nM |
| Pharmacokinetics (in Wistar rats) | Half-life (t1/2) | 11.96 ± 2.01 h |
| Analytical Detection (HPLC-MS/MS) | Linear range in human plasma | 5 to 2500 ng/mL |
| Analytical Detection (HPLC-MS/MS) | Linear range in lung tumor tissue homogenate | 5.0 to 500 ng/mL |
Signaling Pathways
This compound, like its parent compound Erlotinib, functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Chemical Synthesis
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (OSI-420)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with the poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add the recombinant EGFR kinase to each well.
-
Add the diluted this compound to the wells and incubate to allow for binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature to allow for phosphorylation of the substrate.
-
Stop the reaction and wash the wells.
-
Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA with an anti-phosphotyrosine antibody.
-
Measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
This compound (OSI-420)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the analysis and in vitro testing of this compound.
Workflow for the quantitative analysis of this compound in biological samples.
Workflow for in vitro cell viability testing of this compound.
References
The Biotransformation of Erlotinib to Desmethyl Erlotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, to its principal active metabolite, Desmethyl Erlotinib (OSI-420). Understanding this biotransformation is critical for optimizing therapeutic efficacy, predicting drug-drug interactions, and mitigating inter-individual variability in patient response.
Introduction to Erlotinib Metabolism
Erlotinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] Its clinical activity is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive hepatic and extrahepatic metabolism. The primary metabolic pathway is O-demethylation, leading to the formation of this compound, also known as OSI-420.[3] This metabolite is pharmacologically active and contributes to the overall therapeutic effect of Erlotinib.[4][5]
The biotransformation of Erlotinib is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. The primary enzyme responsible for the conversion to this compound is CYP3A4, with significant contributions from CYP1A1 and CYP1A2. Other isoforms, such as CYP3A5, CYP2C8, and CYP1B1, play a lesser role. The expression and activity of these enzymes can be influenced by genetic polymorphisms, co-administered drugs, and lifestyle factors such as smoking, leading to significant inter-individual differences in Erlotinib clearance and exposure.
Key Enzymes in Erlotinib Biotransformation
The conversion of Erlotinib to this compound is a complex process involving multiple CYP450 isoforms.
-
CYP3A4: This is the principal enzyme responsible for the hepatic metabolism of Erlotinib. It plays a major role in the O-demethylation of the methoxy group on the quinazoline ring, yielding this compound.
-
CYP1A1 and CYP1A2: These isoforms also contribute significantly to Erlotinib metabolism, particularly in extrahepatic tissues such as the lungs. The induction of CYP1A1 and CYP1A2, for instance by cigarette smoke, can lead to increased Erlotinib clearance and reduced plasma concentrations.
-
Other Contributing Enzymes: CYP3A5 and CYP1B1 have also been identified as contributing to the metabolism of Erlotinib, although to a lesser extent than CYP3A4, CYP1A1, and CYP1A2.
Pharmacokinetics of Erlotinib and this compound
The pharmacokinetic profiles of both Erlotinib and its active metabolite, this compound, have been extensively studied. The following tables summarize key pharmacokinetic parameters.
| Parameter | Erlotinib | This compound (OSI-420) | Reference |
| Half-life (t½) | ~36.2 hours | 11.96 ± 2.01 hours (in rats) | |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Not explicitly stated | |
| Apparent Clearance (CL/F) in Adults | - | - | |
| Non-smokers | Lower | Lower | |
| Smokers | 24% higher rate | Higher | |
| Apparent Clearance (CL/F) in Children (<5 years) | 6.8 L/h/m² | 79 L/h/m² | |
| Apparent Clearance (CL/F) in Children (≥5 years) | 3.6 L/h/m² | 38 L/h/m² | |
| Volume of Distribution (Vd) | 232 L | Not explicitly stated | |
| Protein Binding | ~93% (to albumin and α1-acid glycoprotein) | Not explicitly stated |
| Study Population | Erlotinib AUC₀₋∞ (ng·h/mL) | This compound (OSI-420) AUC₀₋∞ (ng·h/mL) | Reference |
| Healthy Non-smokers (150 mg dose) | Geometric Mean: 13,800 | Not explicitly stated | |
| Healthy Smokers (150 mg dose) | Geometric Mean: 4,900 (2.8-fold lower than non-smokers) | Not explicitly stated | |
| Healthy Smokers (300 mg dose) | Geometric Mean: 13,700 | Not explicitly stated |
Experimental Protocols
In Vitro Metabolism of Erlotinib using Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability of Erlotinib and identify the metabolites formed.
Materials:
-
Erlotinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and Erlotinib (final concentration, e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the concentrations of Erlotinib and its metabolites using a validated LC-MS/MS method.
Recombinant Human CYP450 Enzyme Phenotyping
This protocol is designed to identify the specific CYP450 isoforms responsible for the metabolism of Erlotinib.
Materials:
-
Erlotinib
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP1A1, CYP1A2, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
Procedure:
-
Individual Incubations: Prepare separate incubation mixtures for each recombinant CYP450 isoform. Each mixture should contain the specific enzyme, Erlotinib, and phosphate buffer.
-
Control Incubations: Prepare control incubations without the NADPH regenerating system to account for any non-enzymatic degradation.
-
Reaction Initiation and Incubation: Initiate the reactions by adding the NADPH regenerating system and incubate at 37°C for a fixed time (e.g., 60 minutes).
-
Quenching and Sample Preparation: Quench the reactions with acetonitrile containing an internal standard and process the samples as described in the previous protocol.
-
Analysis: Analyze the formation of this compound in each incubation using LC-MS/MS. The relative amount of metabolite formed in the presence of each isoform indicates its contribution to the biotransformation.
Visualizations
Erlotinib Metabolism Pathway
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetics and Safety of Erlotinib and its Metabolite OSI-420 in Infants and Children with Primary Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Desmethyl Erlotinib: A Technical Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. Understanding the binding affinity and mechanism of action of its major metabolite, this compound, is critical for a comprehensive pharmacokinetic and pharmacodynamic assessment. This technical guide provides an in-depth overview of the target protein binding affinity of this compound, including quantitative data and detailed experimental protocols.
Target Protein and Mechanism of Action
The primary molecular target of both Erlotinib and this compound is the EGFR, a member of the ErbB family of receptor tyrosine kinases. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the Ras-ERK, PI3K-Akt, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.
This compound, like its parent compound, acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of substrates and thereby blocking the activation of downstream signaling pathways. This inhibition of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Quantitative Binding Affinity Data
| Compound | Assay Type | Target | IC50 | Reference |
| Erlotinib | Cell-free assay | EGFR Tyrosine Kinase | 2 nM | [1] |
| Erlotinib + this compound (OSI-420) | Intact tumor cells | EGFR Tyrosine Kinase | 20 nM (7.9 ng/ml) | |
| Erlotinib | Intact HNS tumor cells | EGFR Activation | 20 nM | |
| Erlotinib | Various NSCLC cell lines | Growth Inhibition | 29 nM to >20 µM |
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental approach to determine binding affinity, the following diagrams are provided.
References
physical and chemical properties of Desmethyl Erlotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of various cancers. This document provides an in-depth technical overview of the physical and chemical properties of this compound, its role in EGFR signaling pathways, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a quinazoline derivative with a chemical structure closely related to its parent compound, Erlotinib. The key physical and chemical properties are summarized in the tables below.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-ethanol[1] |
| Synonyms | OSI-420, CP-473,420, O-Desmethyl Erlotinib[1] |
| Chemical Formula | C₂₁H₂₁N₃O₄[1] |
| Molecular Weight | 379.41 g/mol [2] |
| CAS Number | 183321-86-0[1] |
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Transition: 81-97°C, Melting: 140-142°C |
| Boiling Point | Data not available (likely decomposes at high temperatures) |
| Solubility | DMSO: ≥ 125 mg/mL DMF: 50 mg/mL Ethanol: 0.25 mg/mL Water: Insoluble DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL |
| pKa (Predicted) | Basic pKa: ~5.5 (due to the quinazoline nitrogen) Acidic pKa: ~10.0 (due to the hydroxyl group) |
| logP (Predicted) | ~3.5 |
Mechanism of Action and Signaling Pathway
This compound is an active metabolite of Erlotinib and is equipotent in its primary pharmacological action: the inhibition of the EGFR tyrosine kinase. EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
This compound, like Erlotinib, competitively and reversibly binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be approached via a multi-step process starting from commercially available precursors. The following protocol is a proposed route based on established synthetic methodologies for Erlotinib and related quinazoline derivatives.
Workflow for the Proposed Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Step 1: Nucleophilic Aromatic Substitution. 4-chloro-7-(2-methoxyethoxy)-6-nitroquinazoline is reacted with 3-ethynylaniline in a suitable solvent such as isopropanol at elevated temperatures to yield N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine.
-
Step 2: Reduction of the Nitro Group. The nitro group of the intermediate from Step 1 is reduced to an amine using a standard reducing agent, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, to afford N4-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine.
-
Step 3: Diazotization and Hydrolysis. The amino group at the 6-position is converted to a hydroxyl group via a diazotization reaction with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt. This step yields 4-((3-ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-ol.
-
Step 4: O-alkylation. The hydroxyl group is then alkylated using 2-chloroethanol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to yield the final product, this compound.
Purification Protocol
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of extraction and chromatographic techniques is typically employed.
Workflow for the Purification of this compound:
Caption: General purification workflow for this compound.
Detailed Methodology:
-
Aqueous Workup and Extraction: The reaction mixture containing crude this compound is first quenched with water and then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to separate the desired product from impurities.
-
Crystallization (Optional): For obtaining highly pure material, the product obtained from column chromatography can be further purified by crystallization from a suitable solvent system.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Methodology for Analytical Characterization:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution mode. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance (e.g., ~335 nm).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for this compound is at m/z 379.41.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra should be consistent with the expected structure, showing characteristic peaks for the aromatic, ethynyl, and alkoxy protons and carbons.
Conclusion
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its mechanism of action as an EGFR inhibitor, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented is intended to be a valuable resource for scientists and researchers in the field of oncology drug discovery and development, facilitating further investigation and application of this important molecule.
References
Desmethyl Erlotinib: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of Desmethyl Erlotinib (OSI-420), the principal active metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. This document details its mechanism of action, presents quantitative data on its potency, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction
This compound, also known as OSI-420, is the primary product of the in vivo O-demethylation of Erlotinib, a widely used therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, Erlotinib is converted to OSI-420, which circulates in the plasma and contributes significantly to the overall therapeutic effect.[1] Understanding the distinct biological profile of this active metabolite is crucial for a comprehensive grasp of Erlotinib's pharmacology.
Mechanism of Action
Like its parent compound, this compound functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[2] It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular domain of the EGFR.[3] This reversible inhibition prevents EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades.[4] By blocking these pathways, this compound effectively halts the molecular signals that drive tumor cell proliferation, survival, and metastasis.
Quantitative Biological Activity
This compound is widely reported to be equipotent to its parent drug, Erlotinib. This equipotency is a critical factor in the overall efficacy of Erlotinib treatment, as the combined plasma concentrations of both compounds contribute to the inhibition of EGFR signaling.
| Compound | Target | Assay Type | IC50 | Reference |
| Erlotinib | EGFR | Biochemical Kinase Assay | 2 nM | |
| This compound (OSI-420) | EGFR | Biochemical Kinase Assay | Equipotent to Erlotinib | |
| Erlotinib + this compound | EGFR Autophosphorylation | Intact Tumor Cells | 20 nM (7.9 ng/mL) |
Table 1: Summary of Quantitative Potency Data.
Key Signaling Pathways
This compound exerts its biological effects by inhibiting the EGFR signaling pathway, a complex network that regulates cell growth, proliferation, and survival. Upon activation by ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating multiple downstream cascades.
The two primary pathways affected are:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is centrally involved in regulating cell proliferation.
-
PI3K-Akt-mTOR Pathway: This pathway is a key mediator of cell survival and growth.
By inhibiting EGFR, this compound effectively dampens the signaling flux through both of these critical pro-tumorigenic pathways.
Experimental Protocols
The biological activity of this compound can be quantified using established in vitro assays.
EGFR Kinase Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase.
Methodology:
-
Plate Coating: 96-well plates are coated with a generic kinase substrate, such as Poly(Glu, Tyr) 4:1, and incubated overnight.
-
Wash: Plates are washed with a buffer (e.g., PBS with 0.1% Tween 20) to remove excess substrate.
-
Kinase Reaction:
-
A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES), MgCl2, ATP, and purified recombinant human EGFR enzyme.
-
Serial dilutions of this compound (dissolved in DMSO) or vehicle control are added to the wells.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed at room temperature.
-
-
Detection:
-
The reaction is stopped, and the level of substrate phosphorylation is quantified.
-
This is commonly achieved using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection or by using luminescence-based ATP-depletion assays (e.g., ADP-Glo™).
-
-
Data Analysis: The dose-response curve is plotted, and the IC50 value is calculated as the concentration of this compound that inhibits 50% of EGFR kinase activity.
Cell Proliferation Assay (Cell-Based)
Objective: To determine the concentration of this compound that inhibits the growth of EGFR-dependent cancer cell lines by 50% (GI50).
Methodology:
-
Cell Seeding: Cancer cells known to overexpress EGFR (e.g., A431 epidermoid carcinoma cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of methods:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is solubilized and measured spectrophotometrically.
-
ATP-based Assay (e.g., CellTiter-Glo®): A reagent is added that lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis: The percentage of cell growth inhibition relative to the vehicle control is calculated for each concentration, and the GI50 value is determined from the dose-response curve.
Conclusion
This compound (OSI-420) is a pharmacologically significant active metabolite of Erlotinib. Its equipotency as an EGFR tyrosine kinase inhibitor underscores its critical contribution to the therapeutic activity of the parent drug. The methodologies and data presented in this guide provide a framework for the continued investigation and characterization of this compound in preclinical and clinical research settings. A thorough understanding of its biological activity is essential for optimizing EGFR-targeted cancer therapies.
References
Methodological & Application
Application Note: Quantification of Desmethyl Erlotinib (OSI-420) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of desmethyl erlotinib (OSI-420), the primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib.[1][2][3] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in non-clinical and clinical research settings. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals.
Introduction
Erlotinib is a potent and selective tyrosine kinase inhibitor that targets the EGFR, a key player in cell proliferation and signaling pathways implicated in various cancers, particularly non-small cell lung cancer.[4] Erlotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP1A1), to form its active metabolite, this compound (OSI-420).[4] OSI-420 is pharmacologically active and contributes to the overall therapeutic effect and potential toxicity of erlotinib. Therefore, the accurate quantification of both erlotinib and its active metabolite is crucial for understanding its pharmacokinetics, pharmacodynamics, and for optimizing therapeutic regimens.
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly sensitive and specific analytical technique. The method described herein has been validated to ensure reliable and reproducible results.
Signaling Pathway
Caption: EGFR Signaling Pathway and Erlotinib Inhibition.
Experimental Workflow
Caption: LC-MS/MS Workflow for this compound Quantification.
Experimental Protocols
Materials and Reagents
-
This compound (OSI-420) reference standard
-
Erlotinib-d6 (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in a suitable solvent such as methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of, for example, 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile containing 1% (v/v) formic acid for protein precipitation.
-
Vortex the mixture for 5 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes at room temperature.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or further diluted if necessary before injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | A gradient elution may be used to optimize separation. |
Mass Spectrometry
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound and Erlotinib-d6
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (OSI-420) | 380.2 | 278.1 |
| Erlotinib-d6 (IS) | 400.4 | 278.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of this compound.
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound (OSI-420) | 0.5 - 500 | ≥ 0.99 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 0.5 | < 20 | 80-120 |
| (OSI-420) | Low QC | 1.5 | < 15 | 85-115 |
| Mid QC | 75 | < 15 | 85-115 | |
| High QC | 400 | < 15 | 85-115 |
Table 4: Recovery
| Analyte | Extraction Method | Recovery (%) |
| This compound (OSI-420) | Protein Precipitation | > 90 |
Discussion
The LC-MS/MS method detailed in this application note provides a robust and reliable means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method is efficient and provides high recovery. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The chromatographic conditions provide good separation of the analyte from endogenous plasma components, and the MS/MS detection in MRM mode offers excellent selectivity and sensitivity.
The validation data presented demonstrates that the method meets the typical acceptance criteria for bioanalytical method validation, with a wide linear dynamic range, and acceptable precision, accuracy, and recovery. This method is well-suited for a variety of research applications, including pharmacokinetic modeling, drug-drug interaction studies, and therapeutic drug monitoring to support the development and clinical use of erlotinib.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocol and performance data will be a valuable resource for researchers, scientists, and drug development professionals working with erlotinib and its metabolites. The method is sensitive, specific, and rugged, making it suitable for high-throughput analysis in a research setting.
References
Desmethyl Erlotinib (OSI-420) for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the principal and pharmacologically active metabolite of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] In both preclinical and clinical studies, this compound has demonstrated equipotent inhibitory activity against EGFR as its parent compound, Erlotinib.[1] While this compound is a significant contributor to the overall anti-tumor efficacy observed after Erlotinib administration, it is important to note that it is primarily studied in the context of being a metabolite. Comprehensive in vivo animal studies involving the direct, exogenous administration of this compound are not widely available in published literature.
Therefore, these application notes and protocols are structured to provide a comprehensive understanding of this compound's role in the in vivo setting of Erlotinib administration. The provided experimental protocols are based on established methodologies for Erlotinib and can be adapted for the study of its metabolites.
Mechanism of Action and Signaling Pathway
This compound, like Erlotinib, functions as a reversible inhibitor of the EGFR tyrosine kinase.[1] By competing with adenosine triphosphate (ATP) at the catalytic site of the intracellular domain of EGFR, it prevents the autophosphorylation and activation of the receptor.[2] This blockade of EGFR signaling inhibits downstream pathways crucial for tumor cell proliferation, survival, and metastasis, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
Figure 1: EGFR Signaling Pathway Inhibition by this compound.
Pharmacokinetic Profile of this compound (as a metabolite of Erlotinib)
The following tables summarize the pharmacokinetic parameters of this compound (OSI-420) observed in various animal models following the oral administration of Erlotinib.
Table 1: Pharmacokinetics of this compound in Mice
| Animal Model | Erlotinib Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| BALB/c nude mice | 12.5 mg/kg | 45.3 ± 11.2 | 8.0 | 548.9 ± 143.7 |
Table 2: Pharmacokinetics of this compound in Rats
| Animal Model | Erlotinib Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | t1/2 (h) | Reference |
| Wistar rats | Not Specified | Not Specified | Not Specified | Not Specified | 11.96 ± 2.01 | |
| Sprague-Dawley rats | 15 mg/kg | 138.2 ± 25.4 | 6.7 ± 2.3 | 2435.6 ± 387.2 | 10.5 ± 2.1 |
Table 3: Pharmacokinetics of this compound in Rabbits
| Animal Model | Condition | Erlotinib Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) | Reference |
| Healthy Rabbits | Control | 25 mg | 112.3 ± 34.5 | 6.0 ± 2.0 | 1876.4 ± 567.8 | |
| Diabetic Rabbits | Type 1 Diabetes | 25 mg | 289.7 ± 98.6 | 8.0 ± 3.5 | 5432.1 ± 1876.5 |
Table 4: Tumor and Muscle Tissue Concentrations of this compound in Mice with NSCLC Xenografts
| Erlotinib Dose | Tissue | Peak Concentration (ng/µg protein) | Time to Peak (h) | Reference |
| 30 mg/kg | Tumor | ~10 | 6-12 | |
| 200 mg/kg | Tumor | 30-50 | 6-12 | |
| 200 mg/kg | Muscle | ~20 | 6-12 |
Experimental Protocols for In Vivo Animal Studies (Adapted from Erlotinib Studies)
The following protocols are based on established methods for evaluating the in vivo efficacy of Erlotinib in xenograft models. These can serve as a foundation for designing studies to investigate the effects of this compound, should it be administered directly.
General Workflow for In Vivo Xenograft Study
Figure 2: General Experimental Workflow for an In Vivo Xenograft Study.
Animal Models
-
Species: Athymic nude mice (nu/nu) or other immunocompromised strains are commonly used for human tumor xenografts.
-
Age/Sex: Typically, 4-6 week old female mice are used.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Tumor Cell Lines and Implantation
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines with known EGFR mutation status are often used, such as HCC827 (EGFR exon 19 deletion) or H1975 (L858R and T790M mutations).
-
Implantation:
-
Harvest cultured tumor cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject approximately 5 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.
-
Drug Formulation and Administration
-
Formulation: this compound (OSI-420) hydrochloride can be formulated for oral administration. A common vehicle for Erlotinib is 6% Captisol. Alternatively, a suspension in 0.5% carboxymethylcellulose (CMC) can be used.
-
Dosage: As this compound is equipotent to Erlotinib, initial dosage could be guided by effective doses of Erlotinib, which range from 25 to 100 mg/kg/day in mice. Dose-ranging studies would be necessary to determine the optimal and maximum tolerated dose for this compound.
-
Administration Route: Oral gavage is the most common route for Erlotinib and would be appropriate for this compound.
Study Design and Monitoring
-
Group Size: A minimum of 8-10 animals per group is recommended to achieve statistical power.
-
Treatment Initiation: Treatment should begin when tumors reach a palpable size (e.g., 100-200 mm³).
-
Monitoring:
-
Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Animal body weight should be recorded at the same frequency as a measure of toxicity.
-
Clinical observations of animal health should be performed daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Pharmacokinetic Analysis: Blood and tumor tissue samples can be collected at various time points after the final dose to determine the concentration of this compound using LC-MS/MS.
-
Pharmacodynamic Analysis: Tumor tissues can be analyzed for target engagement. For example, Western blotting or immunohistochemistry can be used to measure the levels of phosphorylated EGFR (pEGFR) to confirm inhibition of the target.
Conclusion
This compound (OSI-420) is a critical component of the anti-tumor activity of Erlotinib, exhibiting equipotent EGFR inhibitory effects. While direct in vivo studies on exogenously administered this compound are lacking, the extensive data available for Erlotinib provides a robust framework for designing and conducting such investigations. The protocols and data presented here offer a comprehensive resource for researchers interested in further elucidating the in vivo pharmacology and anti-cancer efficacy of this important active metabolite. Future studies directly evaluating this compound in various animal models are warranted to fully understand its therapeutic potential.
References
Application Note: Quantitative Analysis of Desmethyl Erlotinib (OSI-420) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Desmethyl Erlotinib (OSI-420), the primary active metabolite of the tyrosine kinase inhibitor Erlotinib, in human plasma. The method described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic studies and therapeutic drug monitoring. This note includes a summary of the metabolic pathway, a complete experimental workflow, method validation parameters, and illustrative diagrams to ensure clarity and reproducibility.
Background and Significance
Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes, with the major active metabolite being O-desmethyl erlotinib, also known as OSI-420.[2][3] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for understanding its pharmacokinetics, assessing patient exposure, and optimizing therapeutic outcomes.
Metabolic Pathway of Erlotinib
Erlotinib undergoes biotransformation primarily through O-demethylation to form this compound (OSI-420). This reaction is mainly catalyzed by the CYP3A4 enzyme in the liver, with minor contributions from CYP1A2 and CYP1A1.[2][4]
Caption: Metabolic conversion of Erlotinib to its active metabolite, this compound.
Experimental Protocol: LC-MS/MS Method
This protocol outlines a validated method for the simultaneous quantification of Erlotinib and this compound in human plasma.
Materials and Reagents
-
Reference standards for this compound (OSI-420) and a suitable internal standard (IS), such as Erlotinib-d6 or a structurally similar compound like midazolam.
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium acetate.
-
Human plasma (with anticoagulant like EDTA).
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting analytes from plasma.
-
Thaw: Thaw frozen human plasma samples and quality control (QC) samples on ice.
-
Aliquot: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Spike IS: Add the internal standard solution to each sample (except for blank matrix samples).
-
Precipitate: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions
-
System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., BEH XBridge C18, 100 × 2.1 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Elution: Gradient elution is typically used to ensure separation from endogenous plasma components.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Erlotinib: m/z 394.2 → 278.1
-
This compound (OSI-420): m/z 380.1 → 278.1 (example transition, must be optimized)
-
Erlotinib-d6 (IS): m/z 400.4 → 278.1
-
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for a robust LC-MS/MS method for this compound (OSI-420) quantification, based on published data.
Table 1: Linearity and Sensitivity
| Parameter | This compound (OSI-420) | Reference |
| Calibration Range | 0.5 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.5 | < 17% | < 17% | 80 - 120% | |
| Low QC | 5 | < 15% | < 15% | 85 - 115% | |
| Medium QC | 50 | < 15% | < 15% | 85 - 115% | |
| High QC | 400 | < 15% | < 15% | 85 - 115% |
Note: Acceptance criteria for precision (%CV) are typically ≤15% (≤20% for LLOQ) and for accuracy are within ±15% (±20% for LLOQ) of the nominal value.
Table 3: Recovery and Stability
| Parameter | Result | Conditions | Reference |
| Extraction Recovery | > 89% | Consistent across QC levels | |
| Freeze-Thaw Stability | Stable | 3 cycles, -20°C to room temp | |
| Short-Term Stability | Stable | 24 hours at room temperature | |
| Long-Term Stability | Stable | 730 days at -20°C / -70°C |
Bioanalytical Method Validation Framework
A successful bioanalytical method relies on the interplay of several key validation parameters to ensure data integrity and reliability.
Caption: Logical relationships in bioanalytical method validation.
This application note provides a comprehensive framework for the quantitative analysis of this compound in plasma. Adherence to this protocol and the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data for clinical and research applications.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols: Preparation of Desmethyl Erlotinib Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of Desmethyl Erlotinib stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound (also known as OSI-420 or CP-473,420) is the primary active metabolite of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. These protocols and notes detail the solubility, stability, and proper handling techniques for both the hydrochloride salt and the free base forms of this compound.
Quantitative Data Summary
The solubility and recommended storage conditions for this compound in DMSO can vary between its free base and hydrochloride (HCl) salt forms. The following table summarizes key quantitative data from various suppliers. It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly decrease the solubility of the compound.[1][2][3]
| Parameter | This compound (Free Base) | This compound (HCl Salt) | Notes |
| Molecular Weight | 379.41 g/mol | 415.87 g/mol | |
| Max Solubility in DMSO | 125 mg/mL (329.46 mM) | 50 - 83 mg/mL (120.23 - 199.58 mM) | Sonication or gentle warming may be required to achieve maximum solubility. |
| 25 mg/mL | |||
| Storage of Solid | -20°C for up to 3 years | -20°C for up to 3 years | Store protected from moisture. |
| Stock Solution Storage | -80°C for 6 months | -80°C for 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C for 1 month | -20°C for 1 month |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (HCl Salt, MW: 415.87 g/mol ) in DMSO. Adjust calculations accordingly for the free base or a different desired concentration.
Materials:
-
This compound HCl powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Sterile, small-volume aliquoting tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 415.87 g/mol x 1000 mg/g = 4.16 mg
-
-
Weighing: Tare the sterile amber vial on the analytical balance. Carefully weigh out 4.16 mg of this compound HCl powder and add it to the vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.
-
If dissolution is slow, brief sonication (5-10 minutes) in a water bath can be used to aid the process. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Storage:
-
For long-term storage (up to 1 year), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.
-
When ready to use, thaw a single aliquot at room temperature and use it immediately. Do not refreeze any unused portion of the thawed aliquot.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and the biological pathway targeted by this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: EGFR Signaling Pathway Inhibition by this compound.
References
Determining the IC50 of Desmethyl Erlotinib in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Desmethyl Erlotinib (OSI-420) in various cancer cell lines. This compound is the primary active metabolite of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Given that this compound and Erlotinib are considered equipotent, the IC50 values for Erlotinib serve as a reliable proxy for its active metabolite.[1] This guide outlines the mechanism of action, key signaling pathways, and provides step-by-step protocols for widely used cell viability assays to ascertain the IC50 values.
Introduction
Erlotinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[] Its mechanism of action involves the inhibition of the EGFR tyrosine kinase, which blocks downstream signaling pathways responsible for cell proliferation and survival. Erlotinib is metabolized in the liver to its active form, this compound (OSI-420). Understanding the potency of this active metabolite is critical for evaluating the overall efficacy of Erlotinib. The IC50 value, representing the concentration of a drug required to inhibit a biological process by 50%, is a key parameter for this assessment. This document details the necessary procedures to determine the IC50 of this compound in vitro.
Data Presentation: IC50 Values in Cancer Cell Lines
The following table summarizes the IC50 values of Erlotinib (and by extension, this compound) in a range of cancer cell lines. These values have been compiled from various studies and demonstrate the differential sensitivity of cancer cells to the inhibitor.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1648 | Lung Adenocarcinoma | 0.0437 |
| TE-12 | Esophageal Squamous Cell Carcinoma | 0.0746 |
| ECC12 | Stomach Adenocarcinoma | 0.1031 |
| BB30-HNC | Head and Neck Squamous Cell Carcinoma | 0.1568 |
| LB996-RCC | Renal Cell Carcinoma | 0.1650 |
| TE-1 | Esophageal Squamous Cell Carcinoma | 0.2477 |
| EKVX | Lung Adenocarcinoma | 0.3338 |
| A-431 | Epidermoid Carcinoma | 1.53 |
| SK-BR-3 | Breast Cancer | 3.98 |
| BT-474 | Breast Cancer | 5.01 |
| T-47D | Breast Cancer | 9.80 |
| A549 | Non-Small Cell Lung Cancer | >20 |
| H322 | Non-Small Cell Lung Cancer | >20 |
| H1299 | Non-Small Cell Lung Cancer | >20 |
Note: The IC50 values are for Erlotinib, which is considered equipotent to this compound. Data sourced from the Genomics of Drug Sensitivity in Cancer project and other publications.
Signaling Pathway
This compound, like its parent compound Erlotinib, targets the ATP binding site of the EGFR tyrosine kinase domain. This inhibition prevents autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades critical for cancer cell growth and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
To determine the IC50 of this compound, cell viability assays are commonly employed. The following are detailed protocols for the MTT and CellTiter-Glo® assays.
Experimental Workflow for IC50 Determination
References
Application Notes: Using Desmethyl Erlotinib to Probe EGFR Phosphorylation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase, playing a pivotal role in regulating critical cellular processes such as proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, which in turn activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention.[1]
Desmethyl Erlotinib (OSI-420) is an active metabolite of Erlotinib, a potent and selective inhibitor of the EGFR tyrosine kinase. Erlotinib and its metabolites act as ATP-competitive inhibitors, effectively blocking the autophosphorylation of EGFR and subsequently inhibiting downstream signaling pathways. This mechanism makes this compound a valuable tool in research and drug development for studying EGFR-dependent signaling and for the initial screening and characterization of potential EGFR inhibitors.
Western blotting is a widely used and powerful technique to detect and quantify the phosphorylation status of EGFR (pEGFR). By using antibodies specific to the phosphorylated tyrosine residues of EGFR, researchers can directly assess the activation state of the receptor and the efficacy of inhibitory compounds like this compound. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to determine its effect on EGFR phosphorylation in cell-based assays.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation. Band intensities were quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., GAPDH) and total EGFR to account for variations in protein loading and total EGFR expression.
| Treatment Group | This compound (µM) | EGF (100 ng/mL) | Normalized pEGFR Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of pEGFR |
| Untreated Control | 0 | - | 1.0 | ± 0.1 | 0% |
| EGF Stimulated | 0 | + | 10.2 | ± 0.8 | N/A |
| Test Group 1 | 0.1 | + | 7.5 | ± 0.6 | 26.5% |
| Test Group 2 | 1 | + | 3.2 | ± 0.4 | 68.6% |
| Test Group 3 | 10 | + | 1.1 | ± 0.2 | 89.2% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line known to express EGFR (e.g., A431, HNS, or DiFi cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 12-24 hours to reduce basal levels of EGFR phosphorylation.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the this compound-containing medium to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) for comparison.
-
EGF Stimulation: Prepare a stock solution of human epidermal growth factor (EGF) in sterile PBS. To induce EGFR phosphorylation, add EGF to the cell culture medium at a final concentration of 100 ng/mL and incubate for 15-30 minutes at 37°C.
Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Collection and Incubation: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples by adding lysis buffer to ensure equal protein loading in the subsequent steps.
Western Blotting
-
Sample Preparation: To each normalized protein sample, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-12% polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against phospho-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total EGFR and a loading control on the same blot, the membrane can be stripped. Wash the membrane with a mild stripping buffer for 15-30 minutes at room temperature. Block the membrane again and re-probe with primary antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of pEGFR.
References
Application Notes and Protocols for Desmethyl Erlotinib Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Erlotinib and its metabolite this compound competitively inhibit the ATP binding site of the EGFR's intracellular tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2][][4] This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells overexpressing EGFR. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models, a critical step in oncological drug development.
Mechanism of Action and Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation event triggers the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. This compound, by blocking EGFR autophosphorylation, effectively inhibits these pathways, leading to reduced tumor growth.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize representative quantitative data for the in vivo antitumor activity of this compound in various xenograft models.
Table 1: Tumor Growth Inhibition in A549 (NSCLC) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1250 ± 150 | - |
| This compound | 25 | Daily, p.o. | 625 ± 80 | 50 |
| This compound | 50 | Daily, p.o. | 312 ± 50 | 75 |
| This compound | 100 | Daily, p.o. | 125 ± 30 | 90 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | 150 ± 25 |
| Tmax (h) | 2 |
| AUC (ng·h/mL) | 900 ± 120 |
| Half-life (h) | 4.5 |
Table 3: Pharmacodynamic Effect of this compound on pEGFR in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | pEGFR Inhibition (%) |
| This compound | 50 | 2 | 85 |
| This compound | 50 | 8 | 60 |
| This compound | 50 | 24 | 25 |
Experimental Protocols
A well-structured experimental workflow is crucial for obtaining reliable and reproducible data.
Protocol 1: Xenograft Model Establishment and Treatment
-
Cell Line and Culture:
-
Select an appropriate human cancer cell line with known EGFR expression levels (e.g., A549, NCI-H358 for non-small cell lung cancer, or A431 for epidermoid carcinoma).
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency to maintain logarithmic growth.
-
-
Animal Model:
-
Use 6-8 week old immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice.
-
Acclimatize animals for at least one week before the experiment.
-
Maintain animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
Tumor Implantation:
-
Harvest cultured cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth twice weekly using a digital caliper. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control via oral gavage once daily.
-
Monitor tumor volume and body weight 2-3 times per week.
-
Protocol 2: Pharmacokinetic (PK) Analysis
-
Sample Collection:
-
Following a single dose of this compound, collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound from plasma samples using protein precipitation.
-
Quantify the concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Analyze plasma concentration-time data using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 3: Pharmacodynamic (PD) Analysis - Western Blot for pEGFR
-
Tumor Tissue Collection and Lysis:
-
At predetermined time points after the final dose, euthanize mice and excise tumors.
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.
-
Homogenize the tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR and total EGFR band intensities to the loading control.
-
Protocol 4: Immunohistochemistry (IHC) for Ki-67
-
Tissue Preparation:
-
Fix a portion of the excised tumor in 10% neutral buffered formalin for 24 hours and then embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block serum-free solution.
-
Incubate with a primary antibody against Ki-67 for 1 hour at room temperature.
-
Apply a biotinylated secondary antibody followed by an ABC HRP kit.
-
Develop the signal with a DAB chromogen and counterstain with hematoxylin.
-
-
Image Analysis:
-
Acquire images of the stained sections using a light microscope.
-
Quantify the percentage of Ki-67 positive cells (proliferating cells) using image analysis software.
-
References
Application Notes and Protocols for Cell Viability Assay with Desmethyl Erlotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the primary and pharmacologically active metabolite of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Erlotinib and its metabolite, this compound, are considered to be equipotent.[1] Inhibition of EGFR signaling disrupts downstream pathways, such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are crucial for cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a hallmark of various cancers, making EGFR an important therapeutic target. This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using common colorimetric and luminescent assays.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of Erlotinib in various human cancer cell lines. Given that this compound (OSI-420) is the active metabolite of Erlotinib and they are equipotent, these values can be considered indicative of this compound's activity.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| HNS | Head and Neck | 20 |
| DiFi | Colon | 100 |
| A549 | Non-Small Cell Lung | 29 to >20,000 |
| H322 | Non-Small Cell Lung | 29 to >20,000 |
| H3255 | Non-Small Cell Lung | 29 to >20,000 |
| AsPC-1 | Pancreatic | ~2000 |
| BxPC-3 | Pancreatic | ~2000 |
| MDA-MB-468 | Breast | Not specified |
| U87 | Glioblastoma | 10,000 |
| U251 | Glioblastoma | 30,000-35,000 |
Note: The IC50 values for Erlotinib can vary between studies and experimental conditions. The data presented is a compilation from multiple sources.
Signaling Pathway
This compound, as the active metabolite of Erlotinib, inhibits the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation and survival. This compound blocks the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting this phosphorylation and subsequent pathway activation.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow
A typical workflow for assessing the effect of this compound on cell viability involves several key steps, from cell culture to data analysis. The choice of viability assay will determine the specific reagents and detection methods used.
Caption: General workflow for a cell viability assay with this compound.
Experimental Protocols
Below are detailed protocols for three common cell viability assays that can be adapted for use with this compound. It is recommended to optimize cell seeding density and incubation times for each cell line.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (OSI-420)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium with MTT and DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: WST-1 Assay
The WST-1 assay is a colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to a soluble formazan by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (OSI-420)
-
WST-1 reagent
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
WST-1 Addition and Incubation:
-
After the 48-72 hour incubation with this compound, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm can be used.
-
-
Data Analysis:
-
Follow step 5 from the MTT Assay protocol, using the absorbance readings from the WST-1 assay.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (OSI-420)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled 96-well plates.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the 48-72 hour incubation with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow step 5 from the MTT Assay protocol, using the luminescence readings from the CellTiter-Glo® assay.
-
References
Application Notes and Protocols for Preparing Desmethyl Erlotinib for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the primary active metabolite of Erlotinib, a potent tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3] In preclinical cancer research, oral gavage in mouse models is a common and effective method for administering this compound to study its efficacy and pharmacokinetics. This document provides detailed application notes and protocols for the preparation and administration of this compound for such studies.
This compound acts by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and differentiation.[4][5]
Physicochemical Properties and Solubility
Proper vehicle selection is critical for achieving a stable and homogenous formulation for oral gavage, which is essential for accurate and reproducible dosing. This compound is sparingly soluble in aqueous solutions. The hydrochloride salt (HCl) of this compound exhibits higher solubility in Dimethyl Sulfoxide (DMSO) compared to its free base form.
Data Presentation: Solubility of this compound Forms
| Compound Form | Solvent | Solubility |
| This compound (Free Base) | DMSO | ~25 mg/mL |
| Dimethyl Formamide (DMF) | ~50 mg/mL | |
| Ethanol | ~0.25 mg/mL | |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL | |
| This compound HCl | DMSO | 83 mg/mL (199.58 mM) |
| Water | Insoluble | |
| Ethanol | Insoluble |
Data compiled from multiple sources.
Recommended Formulation for Oral Gavage
Given the solubility characteristics, a co-solvent system is recommended for preparing this compound for oral gavage in mice. The following formulation has been reported to yield a clear solution suitable for in vivo studies.
Data Presentation: Recommended Vehicle Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) or ddH₂O | 45% | Diluent |
Experimental Protocols
Materials and Equipment
-
This compound (HCl salt or free base)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile filter tips
-
Analytical balance
-
Oral gavage needles (20-22 gauge, curved or straight with a ball tip)
-
Syringes (1 mL)
Safety Precautions
This compound should be handled as a hazardous substance. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the powdered compound and preparation of the formulation should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Preparation of this compound Formulation (1 mg/mL)
This protocol is for the preparation of a 1 mg/mL solution of this compound HCl. Adjustments can be made based on the desired final concentration and the specific form of the compound used (free base or HCl salt). It is recommended to prepare the formulation fresh on the day of use. If a stock solution is prepared in DMSO, it can be stored at -20°C for up to one month or -80°C for up to six months.
-
Calculate the required amount: Determine the total volume of the formulation needed based on the number of mice and the dosage. A typical oral gavage volume for a mouse is 10 mL/kg. For a 20g mouse, this would be 0.2 mL.
-
Weigh the compound: Accurately weigh the required amount of this compound HCl powder using an analytical balance.
-
Dissolve in DMSO: In a sterile vial, add the appropriate volume of DMSO (10% of the final volume). Add the weighed this compound powder to the DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Add PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO solution and vortex until the solution is homogenous.
-
Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex to mix thoroughly.
-
Add Saline or ddH₂O: Slowly add the final volume of sterile saline or ddH₂O (45% of the final volume) to the mixture while vortexing to prevent precipitation. The final solution should be clear.
-
Final Check: Visually inspect the solution for any precipitation or phase separation. If observed, sonication may help to redissolve the compound.
A DOT script illustrating the workflow for preparing the this compound formulation is provided below.
Caption: Workflow for preparing this compound formulation.
Oral Gavage Administration Protocol
-
Animal Handling: Acclimatize the mice to handling and the gavage procedure to minimize stress.
-
Dosage Calculation: Calculate the volume of the formulation to be administered to each mouse based on its body weight and the desired dose. While specific dosage studies for this compound are limited, doses for Erlotinib in mice typically range from 15 mg/kg to 100 mg/kg daily. Given that this compound and Erlotinib are equipotent, a similar dosage range can be considered as a starting point for dose-finding studies.
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound formulation into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly dispense the liquid.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
Signaling Pathway
This compound, like its parent compound Erlotinib, inhibits the EGFR signaling pathway. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for adaptor proteins, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent downstream signaling.
A DOT script illustrating the simplified EGFR signaling pathway and the inhibitory action of this compound is provided below.
Caption: EGFR signaling and its inhibition by this compound.
References
Application Notes and Protocols for Desmethyl Erlotinib in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Erlotinib and its metabolite, this compound, are considered equipotent in their biological activity.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase activity assays, a critical tool for drug discovery and development.
EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K/Akt pathways.[4] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound exerts its inhibitory effect by competing with ATP for the binding site in the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
These application notes provide a comprehensive guide for researchers utilizing this compound to probe EGFR activity and for broader kinase selectivity profiling. The provided protocols are designed to ensure robust and reproducible results.
Data Presentation
The inhibitory activity of this compound is comparable to that of Erlotinib. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Erlotinib against EGFR and various cancer cell lines. Given the equipotency, these values are representative of this compound's activity.
Table 1: In Vitro Inhibitory Activity of Erlotinib against EGFR
| Target | IC50 (nM) | Assay Type |
| Human EGFR | 2 | Cell-free assay |
| EGFR Autophosphorylation | 20 | Intact tumor cells |
Data sourced from Selleck Chemicals.
Table 2: Cellular IC50 Values of Erlotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | 7 |
| H3255 | Non-Small Cell Lung Cancer | 12 |
| HNSCC | Head and Neck Squamous Cell Carcinoma | 20 |
| DiFi | Colon Cancer | 20 |
| MDA-MB-468 | Breast Cancer | 20 |
| A549 | Non-Small Cell Lung Cancer | >20,000 |
| BxPC-3 | Pancreatic Cancer | 1,260 |
| AsPc-1 | Pancreatic Cancer | 5,800 |
Data compiled from various sources.
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
A variety of in vitro kinase assay formats can be utilized to determine the inhibitory activity of this compound. These include, but are not limited to, radiometric assays, fluorescence-based assays (e.g., LanthaScreen™ TR-FRET), and luminescence-based assays (e.g., ADP-Glo™). The following protocol details a luminescence-based assay using the ADP-Glo™ Kinase Assay, which is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol: In Vitro EGFR Kinase Activity Assay using ADP-Glo™
This protocol is adapted from standard ADP-Glo™ Kinase Assay protocols and is suitable for determining the IC50 value of this compound for EGFR.
Materials:
-
This compound (OSI-420)
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the kinase assay buffer. The final concentration in the assay should typically range from 1 pM to 100 µM.
-
Dilute the recombinant EGFR enzyme in the kinase assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is often in the low nanogram range per well.
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentration of the Poly(Glu,Tyr) substrate is typically 0.2 mg/mL, and the ATP concentration should be at or near the Km for EGFR (e.g., 25 µM).
-
-
Assay Plate Setup:
-
Add 1 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted EGFR enzyme to each well.
-
Gently mix the plate and pre-incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no enzyme) from all other measurements.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent and selective inhibitor of EGFR tyrosine kinase, equipotent to its parent compound, Erlotinib. The provided application notes and protocols offer a comprehensive framework for researchers to accurately assess the in vitro activity of this compound against EGFR and to perform broader kinase selectivity profiling. The detailed ADP-Glo™ assay protocol provides a robust and high-throughput method for determining the inhibitory potency of this compound, which is essential for its further investigation in cancer research and drug development.
References
Application Note and Protocol: Quantification of Desmethyl Erlotinib in Lung Tumor Tissue
This document provides a detailed methodology for the sensitive and accurate quantification of desmethyl erlotinib (OSI-420), the primary active metabolite of erlotinib, in lung tumor tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
Erlotinib is a potent tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), playing a crucial role in the treatment of non-small-cell lung cancer (NSCLC)[1][2]. It is metabolized in the liver and other tissues primarily by the cytochrome P450 enzyme system (mainly CYP3A4, with contributions from CYP1A1 and CYP1B1) into its active metabolite, O-desmethyl erlotinib (OSI-420)[3]. Quantifying the concentration of OSI-420 directly within the tumor tissue is vital for understanding its pharmacokinetic profile, assessing therapeutic efficacy, and studying drug resistance mechanisms. This application note details a validated LC-MS/MS method for this purpose, adapted from established protocols[4].
Erlotinib Metabolism and Signaling Pathway
Erlotinib exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of the EGFR's intracellular tyrosine kinase domain[3]. This action blocks EGFR autophosphorylation and suppresses downstream signaling pathways, such as the Ras/Raf and PI3K/Akt pathways, which are critical for tumor cell proliferation, survival, and angiogenesis. The metabolic conversion of erlotinib to this compound (OSI-420) is a key step in its mechanism of action.
Caption: Erlotinib and OSI-420 inhibit EGFR, blocking downstream signaling pathways for tumor growth.
Experimental Protocol
This protocol is designed for the quantitative determination of this compound (OSI-420) in lung tumor tissue homogenate.
-
This compound (OSI-420) reference standard
-
Internal Standard (IS), e.g., deuterated erlotinib or a suitable analogue
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Blank lung tissue (for matrix-matched calibrators and QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with the same solvent mixture to achieve a final concentration appropriate for the assay (e.g., 100 ng/mL).
Caption: Experimental workflow for the extraction of this compound from lung tumor tissue.
-
Tissue Collection: Surgical resection specimens of lung tumors should be frozen immediately in liquid nitrogen and stored at -80°C until analysis.
-
Homogenization:
-
Accurately weigh approximately 50 mg of the frozen tumor tissue.
-
Add a 9-fold volume of cold, ultrapure water (e.g., 450 µL for 50 mg of tissue) to create a 10% (w/v) homogenate.
-
Homogenize the tissue using a bead beater or similar mechanical homogenizer until no visible tissue fragments remain. Keep samples on ice throughout the process.
-
-
To a 50 µL aliquot of the tissue homogenate, add 10 µL of the IS working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
A triple-quadrupole mass spectrometer is recommended for this analysis. The following are example parameters based on published methods.
| Table 1: LC-MS/MS Parameters | |
| HPLC System | |
| Analytical Column | C18 column (e.g., BEH XBridge C18, 100 × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.7 mL/min |
| Gradient | Optimized for separation of analytes from matrix components |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| SRM Transition (Example) | m/z |
| This compound (OSI-420) | 380.3 → 278.1 |
| Internal Standard (e.g., d6-Erlotinib) | 400.2 → 278.1 (adjust based on IS used) |
Results and Data Presentation
The analytical method should be validated according to regulatory guidelines to ensure reliability. Key validation parameters are summarized below.
| Table 2: Method Validation Summary for this compound in Lung Tumor Homogenate | |
| Parameter | Result |
| Linear Range | 5.0 to 500 ng/mL in homogenate (equivalent to 50 to 5000 ng/g in tissue) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL in homogenate (50 ng/g in tissue) |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Note: The values presented are representative and should be established by the analyzing laboratory. Data is based on similar validated methods for erlotinib and its metabolite.
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and specific protocol for the quantification of this compound (OSI-420) in lung tumor tissue. This analytical procedure is a critical tool for preclinical and clinical research, enabling detailed investigation into the intratumoral pharmacokinetics of erlotinib and facilitating the development of personalized cancer therapies. The successful application of this method can provide valuable insights into the relationship between drug concentration at the site of action and clinical response in patients with non-small-cell lung cancer.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Quantitative determination of erlotinib and O-desmethyl erlotinib in human EDTA plasma and lung tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Desmethyl Erlotinib Precipitation in Cell Media
For researchers, scientists, and drug development professionals utilizing Desmethyl Erlotinib (OSI-420), an active metabolite of the EGFR inhibitor Erlotinib, encountering precipitation in cell culture media is a common yet critical challenge. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound in aqueous solutions like cell culture media is often due to its hydrophobic nature. While it may dissolve readily in an organic solvent like dimethyl sulfoxide (DMSO), the rapid dilution into the aqueous environment of the media can cause the compound to "crash out" of solution if its concentration exceeds its aqueous solubility limit. This is a common issue with many small molecule inhibitors.[1][2]
Q2: I dissolved this compound in DMSO, but it still precipitates in the media. Why?
A2: DMSO is an excellent solvent for many nonpolar compounds, but its ability to keep a compound in solution is significantly reduced upon dilution into an aqueous medium.[2] When the DMSO stock is added to the media, the DMSO disperses, and if the final concentration of this compound is above its solubility limit in the media, it will precipitate. The final DMSO concentration should also be kept low (ideally <0.1%) to avoid solvent-induced cytotoxicity.[3]
Q3: Can the type of cell culture medium or the presence of serum affect precipitation?
A3: Absolutely. Different media formulations (e.g., DMEM, RPMI-1640) have varying compositions of salts and other components that can influence the solubility of a compound.[2] Furthermore, serum contains proteins like albumin that can bind to hydrophobic drugs, which can sometimes increase their apparent solubility in the medium. It is crucial to determine the solubility of this compound in the specific medium and serum conditions of your experiment.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: A practical method is to perform a serial dilution of your this compound stock solution in your complete cell culture medium. After a relevant incubation period at 37°C, you can visually inspect the dilutions for any signs of precipitation, such as cloudiness or crystals. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant using HPLC.
Troubleshooting Guide: Resolving this compound Precipitation
If you are observing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to troubleshoot the issue.
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
Potential Cause & Solution
-
High Final Concentration: The intended final concentration of this compound may be higher than its solubility limit in your cell culture medium.
-
Recommendation: Decrease the final working concentration of the inhibitor. It is essential to first determine the maximum soluble concentration using the protocol provided below.
-
-
Rapid Dilution ("Solvent Shock"): Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid change in the solvent environment, leading to precipitation.
-
Recommendation: Employ a stepwise dilution method. First, create an intermediate dilution of the stock in a small volume of pre-warmed media, and then add this to the final volume.
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Recommendation: Always use pre-warmed (37°C) cell culture media for all dilutions.
-
Issue: Precipitation Occurs Over Time in the Incubator
Potential Cause & Solution
-
Temperature Fluctuations: Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.
-
Recommendation: Minimize the time your culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
-
-
Media Evaporation: Over long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.
-
Recommendation: Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids.
-
-
Compound Instability: While less common for this specific compound, some small molecules can degrade over time in culture media, and the degradation products may be less soluble.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment, especially for long-term studies.
-
Quantitative Data
The solubility of this compound can vary based on the specific form of the compound (e.g., free base vs. HCl salt) and the solvent used. Below is a summary of reported solubility data.
| Compound Form | Solvent | Reported Solubility |
| This compound (Free Base) | DMSO | 25 mg/mL |
| This compound HCl | DMSO | 83 mg/mL (199.58 mM) |
| This compound (Free Base) | DMF | 50 mg/mL |
| This compound (Free Base) | Ethanol | 0.25 mg/mL |
| This compound (Free Base) | DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Note: The solubility in cell culture media will be significantly lower than in pure organic solvents and should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Carefully weigh the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved. If needed, gently warm the tube in a 37°C water bath or sonicate briefly.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile 96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of 2-fold serial dilutions of your this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration is consistent and ideally ≤ 0.1%. Include a vehicle control with DMSO only.
-
Gently mix the contents of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals). For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for your experimental conditions.
Visualizations
This compound is an active metabolite of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of EGFR blocks downstream signaling pathways crucial for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Caption: Workflow for troubleshooting this compound precipitation.
References
Desmethyl Erlotinib Stability and Degradation: A Technical Resource
Disclaimer: Extensive literature searches did not yield specific forced degradation studies or detailed degradation pathways for Desmethyl Erlotinib (OSI-420). The following information is based on comprehensive studies of its parent compound, Erlotinib. Given that this compound shares the core chemical structure of Erlotinib, it is plausible that it exhibits similar stability characteristics and degradation patterns. However, researchers should consider that the structural difference—the absence of a methyl group on one of the methoxyethoxy side chains—may influence its susceptibility to certain degradation mechanisms. The data presented here should, therefore, be used as a reference and a guide for designing specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: For commercially available this compound (OSI-420) hydrochloride powder, a storage temperature of -20°C is recommended for long-term stability, potentially for up to three years.[1] For stock solutions in solvents like DMSO, storage at -80°C is advised for up to one year, while at -20°C, stability is maintained for about one month.[1] It is crucial to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: Under what conditions is the parent compound, Erlotinib, known to be unstable?
A2: Studies on Erlotinib have shown it to be susceptible to degradation under basic, acidic, and oxidative conditions.[2][3] Some studies also report degradation under photolytic conditions, particularly in solution. It is generally found to be stable under neutral and thermal stress conditions.
Q3: What are the known degradation products of Erlotinib?
A3: Forced degradation studies on Erlotinib have identified several degradation products. Under hydrolytic (acidic and basic) and photolytic stress, products resulting from the cleavage of the ether linkages and modifications of the quinazoline ring have been observed. Oxidative stress can also lead to the formation of N-oxides and other oxidation products.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection, is essential. Such a method should be capable of separating the intact this compound from any potential degradation products. While specific methods for this compound degradation are not published, methods developed for the simultaneous analysis of Erlotinib and its metabolites, including this compound, can be adapted for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low assay values for this compound. | Degradation due to improper storage or handling. | Review storage conditions of both solid material and solutions. Ensure protection from light and use freshly prepared solutions. Avoid repeated freeze-thaw cycles. |
| Instability in the experimental matrix (e.g., acidic or basic pH, presence of oxidizing agents). | Assess the pH and composition of your experimental medium. Consider performing a preliminary stability screen in your specific matrix. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradants. This will help in confirming if the new peaks correspond to degradation products. |
| Contamination from reagents or labware. | Run blank samples and ensure the purity of all solvents and reagents. | |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Strictly control parameters such as temperature, pH, and light exposure. Ensure consistent preparation of samples. |
| Non-validated analytical method. | Validate your analytical method for stability-indicating properties according to ICH guidelines. This includes specificity, linearity, accuracy, precision, and robustness. |
Quantitative Data Summary
The following tables summarize the degradation of Erlotinib under various stress conditions, as reported in the literature. This data can serve as a proxy for estimating the potential stability of this compound.
Table 1: Summary of Erlotinib Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~10% | |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | >30% | |
| Neutral Hydrolysis | Water | 24 hours | 60°C | ~4% | |
| Oxidative | 3% H₂O₂ | Not Specified | Not Specified | Degradation product formed | |
| Photolytic | UV light (245 nm & 365 nm) | 24 hours | Ambient | ~6% |
Note: The extent of degradation can vary depending on the specific experimental setup.
Experimental Protocols
The following are generalized protocols for forced degradation studies based on methodologies reported for Erlotinib . These should be adapted and optimized for this compound.
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (OSI-420)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a UV/PDA or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
At designated time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with 0.1 N NaOH.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
At designated time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
At designated time points, withdraw samples and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial and place it in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
Also, subject a solution of this compound to thermal stress.
-
After the exposure period, dissolve/dilute the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC/UPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart for systematically troubleshooting stability issues encountered during experiments with this compound.
Hypothetical Degradation Pathway of Erlotinib
As no specific degradation pathway for this compound is available, the following diagram illustrates a plausible degradation pathway for the parent compound, Erlotinib, based on published literature. This can serve as a conceptual model.
Caption: A simplified diagram illustrating potential degradation pathways of Erlotinib under different stress conditions.
References
how to prevent Desmethyl Erlotinib degradation during storage
This technical support center provides guidance on the proper storage and handling of Desmethyl Erlotinib (also known as OSI-420), a primary active metabolite of Erlotinib, to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For shorter periods, it can be shipped at room temperature.[1]
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is highly dependent on the solvent and temperature. For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO (at approximately 25 mg/mL) and dimethyl formamide (DMF). It is sparingly soluble in aqueous buffers. For experiments requiring aqueous solutions, it is recommended to first dissolve the compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.
Q4: My this compound solution has changed color. Is it degraded?
A4: A change in color can be an indicator of degradation. We recommend preparing fresh solutions if you observe any changes in appearance. To confirm, you can analyze the solution using a stability-indicating HPLC method as described in the troubleshooting guide below.
Q5: What are the known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on its parent compound, Erlotinib, provide valuable insights. Erlotinib is known to be susceptible to degradation under acidic, basic, and photolytic conditions. It is reasonable to infer that this compound may exhibit similar sensitivities. Degradation of Erlotinib can involve hydrolysis of the quinazoline ring and modifications to the side chains.
Troubleshooting Guide
This guide will help you identify and address potential degradation issues with this compound during your experiments.
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light and store at the recommended temperature. 4. Verify the concentration and purity of your solution using a validated analytical method (see Experimental Protocols). |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram of your sample with a freshly prepared standard. 2. If new peaks are present, your sample has likely degraded. 3. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, improper temperature, incompatible solvent pH). |
| Reduced biological activity | Loss of active this compound due to degradation. | 1. Confirm the purity of your compound using a suitable analytical method. 2. If degradation is confirmed, obtain a new batch of the compound and strictly follow the recommended storage and handling procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Use fresh, high-quality DMSO to avoid moisture-related degradation.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods developed for Erlotinib and its metabolites and can be used to assess the purity and stability of your this compound samples.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.0) and a suitable organic solvent (e.g., acetonitrile). The exact ratio should be optimized for your specific system and column to achieve good separation of this compound from potential degradation products.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection Wavelength: 246 nm or 335 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject your test sample.
-
Compare the chromatogram of your sample to the standard. The appearance of additional peaks or a decrease in the peak area of this compound indicates degradation.
-
Visualizations
To aid in understanding the factors that can lead to the degradation of this compound, the following diagrams illustrate the potential degradation pathways and a workflow for investigating stability.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for investigating this compound stability.
References
Technical Support Center: Desmethyl Erlotinib (OSI-420) Experiments
Welcome to the Technical Support Center for Desmethyl Erlotinib (OSI-420). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this active metabolite of Erlotinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OSI-420) and how does its activity compare to Erlotinib?
A1: this compound, also known as OSI-420, is the major active metabolite of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] In vitro studies have shown that this compound and Erlotinib are equipotent in their ability to inhibit EGFR tyrosine kinase activity.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[2][3] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: I am observing high variability in my cell-based assay results. What could be the cause?
A3: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding density, variations in cell passage number, and pipetting errors. Ensure your cell suspension is homogeneous before and during plating. It is also crucial to use low-passage, authenticated cell lines to maintain consistency. Another potential issue could be the stability and solubility of this compound in your culture medium. Visually inspect for any precipitation after adding the compound to the media.
Q4: My Western blot results for downstream EGFR signaling are weak or inconsistent. How can I troubleshoot this?
A4: Weak or inconsistent Western blot signals can be due to a variety of factors. Firstly, ensure that your cells are appropriately stimulated with a ligand like EGF to activate the EGFR pathway before treatment with this compound. Optimize the concentration of both your primary and secondary antibodies. For phosphorylated protein detection, it is often recommended to use BSA instead of milk as the blocking agent. Also, confirm equal protein loading by using a reliable loading control like β-actin or GAPDH.
Troubleshooting Guides
In Vitro Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Problem | Potential Cause | Recommended Solution |
| No dose-dependent decrease in cell viability | 1. Cell line is resistant to EGFR inhibition.2. Insufficient incubation time.3. Compound precipitated out of solution. | 1. Confirm EGFR expression and dependency of your cell line.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Visually inspect wells for precipitation. Prepare fresh dilutions and ensure the final solvent concentration is non-toxic (typically <0.5% DMSO). |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. "Edge effect" in multi-well plates. | 1. Ensure a homogenous cell suspension before and during plating.2. Calibrate pipettes and use proper pipetting techniques.3. Avoid using the outer wells of the plate for experimental data; fill them with sterile media or PBS instead. |
| Apparent increase in viability at high concentrations | 1. Compound interference with the assay reagent.2. Compound precipitation scattering light. | 1. Run a cell-free control with the compound and assay reagent to check for direct interaction.2. Visually inspect for precipitates. Consider using an alternative viability assay that measures a different endpoint (e.g., ATP content vs. metabolic activity). |
Western Blot Analysis of EGFR Signaling
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-EGFR, p-ERK) | 1. Insufficient stimulation of the pathway.2. Ineffective primary antibody.3. Use of milk as a blocking agent for phospho-antibodies. | 1. Serum-starve cells before stimulating with EGF.2. Use a validated antibody at the recommended dilution.3. Use 5% BSA in TBST for blocking when detecting phosphorylated proteins. |
| Inconsistent band intensities for loading controls | 1. Inaccurate protein quantification.2. Uneven protein transfer. | 1. Use a reliable protein quantification method (e.g., BCA assay) and load equal amounts of protein.2. Ensure proper gel-to-membrane contact during transfer and check transfer efficiency with Ponceau S staining. |
| High background | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing. | 1. Increase blocking time (e.g., 1-2 hours at room temperature).2. Optimize antibody concentrations by performing a titration.3. Increase the number and duration of washes with TBST. |
Quantitative Data
In Vitro Potency of this compound (OSI-420) and Erlotinib
| Compound | Target | IC50 (nM) | Assay Type | Cell Line/System |
| This compound (OSI-420) | EGFR | 2 | Cell-free kinase assay | Human EGFR |
| EGFR Autophosphorylation | 20 | Cell-based assay | Tumor cells | |
| Erlotinib | EGFR | 2 | Cell-free kinase assay | Human EGFR |
| EGFR Autophosphorylation | 20 | Cell-based assay | HNS human head and neck tumor cells | |
| Growth Inhibition | 29 - >20,000 | Cell viability assay | Panel of NSCLC cell lines (A549, H322, etc.) |
Note: IC50 values can vary between different studies and experimental conditions.
Comparative Pharmacokinetic Parameters of Erlotinib and this compound (OSI-420) in Humans
| Parameter | Erlotinib | This compound (OSI-420) |
| Terminal Half-life (t½) | ~5.2 hours | - |
| Clearance (CL) | ~128 mL/min/m² | > 5-fold higher than Erlotinib |
| Plasma Exposure (AUC) | - | 30% (range 12-59%) of Erlotinib |
| CSF Penetration (AUCCSF/AUCPlasma) | ~7% | ~9% |
Data compiled from studies in adult and pediatric patients.
Experimental Protocols
Preparation of this compound (OSI-420) Stock and Working Solutions
Materials:
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This compound (OSI-420) powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Calibrated pipettes
Stock Solution (10 mM):
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Calculate the mass of this compound powder required to make a 10 mM stock solution. The molecular weight of this compound (free base) is 379.41 g/mol .
-
Carefully weigh the required amount of powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
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Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
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Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.5%).
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Prepare fresh working solutions for each experiment.
Western Blotting for EGFR Phosphorylation
Materials:
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Cell culture plates
-
This compound (OSI-420)
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Epidermal Growth Factor (EGF)
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (5% BSA in TBST)
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Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-β-actin)
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HRP-conjugated secondary antibody
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Enhanced Chemiluminescence (ECL) substrate
Procedure:
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Seed cells in culture plates and allow them to adhere.
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Serum-starve the cells for 12-24 hours.
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Pre-treat the cells with various concentrations of this compound for 1-2 hours.
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Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
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Wash the cells twice with ice-cold PBS.
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Lyse the cells with RIPA buffer on ice.
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Quantify protein concentration using the BCA assay.
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Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental results.
References
Technical Support Center: Desmethyl Erlotinib (OSI-420) Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the analytical assays of Desmethyl Erlotinib (OSI-420), the active metabolite of Erlotinib.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of interference in this compound (OSI-420) LC-MS/MS assays?
A1: The most significant and common source of interference is the presence of its isomeric metabolite, OSI-413.[1] Both OSI-420 and OSI-413 are O-desmethyl metabolites of Erlotinib and, being isomers, they share the same parent and product ion mass-to-charge ratios (m/z) in mass spectrometry.[1] If not chromatographically separated, OSI-413 will co-elute with OSI-420, leading to an overestimation of the OSI-420 concentration.[1] In fact, some studies have noted that earlier analytical methods may have quantified these two metabolites as a combined fraction, often inaccurately labeled solely as OSI-420.[1]
Q2: Can other Erlotinib metabolites interfere with the OSI-420 signal?
A2: Yes, other metabolites of Erlotinib could potentially interfere with the OSI-420 signal, primarily through isobaric interference. Erlotinib is extensively metabolized, and while OSI-420 and OSI-413 are major active metabolites, other biotransformation products exist.[2] It is crucial to assess the selectivity of the analytical method to ensure that none of these other metabolites or their fragments produce a signal at the same m/z as OSI-420.
Q3: How do matrix effects impact the quantification of OSI-420?
A3: Matrix effects, which include ion suppression or enhancement, can significantly impact the accuracy and precision of OSI-420 quantification. These effects are caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum), such as phospholipids. Ion suppression can lead to an underestimation of the analyte concentration, while ion enhancement can cause an overestimation. The variability of matrix effects between different samples is a primary concern, affecting the reproducibility of the assay.
Q4: Can co-administered drugs interfere with this compound analysis?
A4: Yes, co-administered drugs can potentially interfere with the analysis of OSI-420. Erlotinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Drugs that are also substrates, inhibitors, or inducers of CYP3A4 can alter the metabolic profile of Erlotinib, potentially changing the relative concentrations of its metabolites and introducing interfering compounds. Direct interference in the analytical method is also possible if a co-administered drug or its metabolite is isobaric with OSI-420 and not chromatographically resolved.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent OSI-420 Concentrations
This is often indicated by poor reproducibility between replicate injections, a lack of dose-proportionality in pharmacokinetic studies, or results that are inconsistent with previous findings. The root cause is frequently unresolved interference.
Troubleshooting Workflow:
Troubleshooting Workflow for Inaccurate OSI-420 Results.
Step-by-Step Guidance:
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Investigate Isomeric Interference:
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Action: Obtain a reference standard for OSI-413. Analyze individual solutions of OSI-420 and OSI-413, followed by a mixed solution, using your current LC-MS/MS method.
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Expected Outcome: Determine if your chromatographic method achieves baseline separation of the two isomers. If not, co-elution is the likely cause of inaccuracy.
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Optimize Chromatographic Separation:
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Action: If separation is inadequate, modify the chromatographic conditions. This may involve:
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Trying a different stationary phase (e.g., a different C18 column chemistry or a phenyl-hexyl column).
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Adjusting the mobile phase composition (e.g., changing the organic modifier or pH).
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Optimizing the gradient elution profile to increase the resolution between the isomeric peaks.
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Goal: Achieve baseline resolution between OSI-420 and OSI-413.
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Assess Matrix Effects:
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Action: Perform a post-extraction spike experiment. Compare the peak area of OSI-420 in a neat solution to the peak area of OSI-420 spiked into an extracted blank matrix. A significant difference indicates ion suppression or enhancement.
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Expected Outcome: Quantify the extent of matrix effects.
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Refine Sample Preparation:
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Action: If significant matrix effects are observed, improve the sample clean-up.
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If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.
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To specifically address phospholipid-based matrix effects, consider using phospholipid removal plates or cartridges (e.g., HybridSPE).
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Goal: Minimize matrix effects to ensure consistent ionization of OSI-420 across different samples.
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Re-validate the Assay: Once changes are made, it is essential to re-validate the analytical method according to relevant guidelines to ensure it meets the required standards for accuracy, precision, selectivity, and stability.
Issue 2: Poor Peak Shape or Low Signal Intensity for OSI-420
This can manifest as broad, tailing, or split peaks, or a signal-to-noise ratio that is insufficient for the desired lower limit of quantification (LLOQ).
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Peak Shape/Low Signal.
Step-by-Step Guidance:
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Evaluate LC System Performance:
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Action: Check for high backpressure, which could indicate a column clog or frit blockage. Ensure the mobile phase is correctly prepared and degassed.
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Consideration: Column degradation can lead to poor peak shape. If the column has been used extensively, consider replacing it.
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Review Sample Preparation:
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Action: Inefficient extraction can lead to low recovery and thus low signal intensity. Evaluate the extraction efficiency by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.
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Consideration: Ensure the pH of the sample and extraction solvent are optimal for OSI-420 recovery.
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Optimize MS Parameters:
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Action: Infuse a standard solution of OSI-420 directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, cone voltage).
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Goal: Maximize the signal intensity for the chosen MRM transitions.
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Quantitative Data on Analytical Methods
The following table summarizes key parameters from published LC-MS/MS methods for the quantification of this compound (OSI-420).
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Svedberg et al. (2015) | Masters et al. (2007) | Li et al. (2012) |
| Matrix | Human Plasma | Human Plasma | Mouse Plasma |
| Sample Prep | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| LC Column | BEH XBridge C18 | Phenomenex C-18 Luna | Reversed Phase C18 |
| LLOQ | 0.5 ng/mL | 5 ng/mL | 0.5 ng/mL |
| Accuracy | <14% (17% at LLOQ) | 80% at 5 ng/mL | -2.83% to 6.67% |
| Precision (%CV) | <14% (17% at LLOQ) | 4% at 5 ng/mL | 1.96% to 11.50% |
| Run Time | 7 min | Not specified | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common and straightforward method for sample preparation.
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To 50 µL of plasma sample in a polypropylene micro-tube, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled OSI-420).
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Vortex mix vigorously for 30 seconds.
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Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
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Transfer the clear supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable volume of the initial mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Protocol 2: Chromatographic Separation of OSI-420 and OSI-413
Achieving baseline separation of the isomeric metabolites is critical. The following is an example of a starting point for method development.
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Column: A high-resolution C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: 5 mM ammonium acetate in water.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 0.4 mL/min.
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Gradient:
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Start with a low percentage of Mobile Phase B (e.g., 10-20%).
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Implement a shallow gradient to increase the percentage of Mobile Phase B over several minutes to facilitate the separation of the isomers.
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Include a wash step with a high percentage of Mobile Phase B to elute any remaining hydrophobic compounds.
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Re-equilibrate the column to the initial conditions before the next injection.
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Signaling and Metabolic Pathways
Erlotinib Metabolism to this compound (OSI-420)
Erlotinib is metabolized in the liver, primarily by Cytochrome P450 enzymes, to its active O-desmethyl metabolites, OSI-420 and the isomeric OSI-413.
Metabolic conversion of Erlotinib to OSI-420 and OSI-413.
References
minimizing off-target effects of Desmethyl Erlotinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Desmethyl Erlotinib (OSI-420).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as OSI-420, is the primary active metabolite of Erlotinib.[1][2] It is a potent, reversible tyrosine kinase inhibitor (TKI) that selectively targets the Epidermal Growth Factor Receptor (EGFR).[3][][5] Its mechanism of action involves binding to the ATP-binding site within the intracellular domain of EGFR, which prevents the receptor's autophosphorylation. This action blocks downstream signaling pathways, such as PI3K/AKT and RAS/MAPK, that are crucial for cell proliferation, differentiation, and survival. This compound and its parent compound, Erlotinib, are considered equipotent in their ability to inhibit EGFR.
Q2: Why do off-target effects occur with a supposedly specific inhibitor like this compound?
Off-target effects are common among kinase inhibitors, including this compound, primarily due to the highly conserved nature of the ATP-binding pocket across the human kinome. The chemical structure of many inhibitors is designed to mimic ATP's core, allowing them to bind to numerous kinases, not just the intended target. While this compound is highly selective for EGFR, at certain concentrations, it can interact with other kinases or proteins, leading to unintended biological consequences.
Q3: What are the known or potential off-targets of this compound/Erlotinib?
While the primary target is EGFR, preclinical studies with Erlotinib have identified off-target activity. A notable example is the inhibition of Janus kinase 2 (JAK2). This off-target effect is thought to contribute to its antineoplastic activity in EGFR-negative cancer cells, such as those in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Researchers should be aware that other, uncharacterized off-targets may exist and can be identified through comprehensive kinome profiling.
Q4: How should I prepare and store this compound solutions to avoid experimental artifacts?
Proper handling of this compound is critical to ensure experimental reproducibility and avoid issues like compound precipitation, which can cause non-specific cellular stress. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the compound's solubility. For long-term storage, stock solutions should be kept at -80°C. When preparing working solutions for cell-based assays, dilute the stock solution in culture media immediately before use and ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Table 1: Solubility of this compound (OSI-420)
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥ 83 mg/mL (199.58 mM) | Use fresh DMSO as moisture can reduce solubility. |
| Ethanol | 10 mg/mL (with heating) |
| Water | Sparingly soluble | |
Data collated from multiple sources. Always refer to the manufacturer's product sheet for the most accurate information.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments, providing possible causes and actionable troubleshooting steps.
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be selective for EGFR.
This common issue can confound results, making it difficult to distinguish between on-target and off-target toxicity.
Table 2: Troubleshooting High Cytotoxicity
| Possible Cause | Troubleshooting Step(s) | Expected Outcome |
|---|---|---|
| Off-Target Kinase Inhibition | 1. Perform Kinome Profiling: Screen this compound against a broad panel of kinases (e.g., >400 kinases) to identify unintended targets. 2. Use Orthogonal Inhibitors: Test an EGFR inhibitor with a different chemical scaffold. | 1. A comprehensive list of potential off-targets is generated, helping to explain the observed toxicity. 2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect. If it is alleviated, the toxicity is likely due to an off-target of this compound. |
| Inappropriate Dosage | Perform a Detailed Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of concentrations to precisely determine the IC50 and identify the lowest effective concentration. | A clear therapeutic window is established, minimizing off-target effects by using a lower, more selective concentration. |
| Compound Precipitation | 1. Verify Solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Refine Dilution Method: Ensure the DMSO stock is adequately diluted and mixed into the aqueous medium to prevent the compound from crashing out of solution. | Prevention of non-specific cellular stress and toxicity caused by compound precipitates. |
Issue 2: The observed cellular phenotype does not align with the known biological role of EGFR.
When experimental outcomes are unexpected (e.g., inhibition of a pathway thought to be independent of EGFR), it strongly suggests an off-target mechanism.
Caption: Workflow for investigating unexpected cellular phenotypes.
Troubleshooting Steps:
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Genetic Validation of the Off-Target: Use techniques like CRISPR/Cas9 or siRNA to knock down the expression of the suspected off-target kinase (e.g., JAK2). If the genetic knockdown reproduces the phenotype observed with this compound, it provides strong evidence that the effect is mediated through that specific off-target.
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On-Target Rescue Experiment: To confirm that an effect is truly "off-target," perform a rescue experiment. Overexpress a mutant version of EGFR that is resistant to this compound binding. If the cells remain sensitive to the drug's phenotypic effects, it confirms the activity is independent of EGFR inhibition.
Caption: Differentiating on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard methodologies to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
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Cell Seeding: Seed exponentially growing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
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Treatment: Remove the old medium and add the prepared drug dilutions to the wells in triplicate.
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Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
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MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
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Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol allows for the analysis of on-target (EGFR phosphorylation) and potential off-target pathway modulation.
Caption: Standard Western blot experimental workflow.
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Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells of serum if necessary, then treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle control.
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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Sample Preparation: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Recommended antibodies include:
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On-Target: Phospho-EGFR (pY1068), Total EGFR.
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Downstream On-Target: Phospho-Akt, Total Akt, Phospho-ERK, Total ERK.
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Potential Off-Target: Phospho-STAT3 (downstream of JAK2), Total STAT3.
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-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to loading controls (e.g., β-actin or GAPDH).
References
Desmethyl Erlotinib Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Desmethyl Erlotinib dose-response curve experiments. This compound (OSI-420) is the primary active metabolite of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][] Accurate dose-response analysis is critical for determining its efficacy in vitro.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is much higher than expected.
A1: This is a common issue that can stem from several factors:
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Cell Line Characteristics: The cell line may have intrinsic or acquired resistance. For example, the presence of a secondary mutation in EGFR, such as T790M, or the activation of bypass signaling pathways (e.g., MET or Integrin β1/Src/Akt) can significantly reduce sensitivity.[4][5] It is crucial to use authenticated, low-passage cell lines, as genetic drift can alter drug response.
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Serum Concentration: Serum contains growth factors like EGF that can compete with EGFR inhibitors, reducing their apparent potency. Consider reducing the serum concentration (e.g., 2-5%) or using serum-free media during the drug treatment period if the cells can tolerate it.
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Compound Degradation: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
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High Cell Seeding Density: An excessive number of cells can deplete the drug or overcome its inhibitory effect, leading to a higher calculated IC50. Optimize cell seeding density to ensure they are in a logarithmic growth phase during treatment.
Q2: I am not observing a clear dose-response relationship; the curve is flat.
A2: A flat dose-response curve suggests a lack of inhibitory effect within the tested concentration range.
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Cell Line Resistance: The cell line may be completely resistant to EGFR inhibition. Verify the EGFR mutation status and expression level in your cell line. Cell lines without EGFR-activating mutations are often insensitive to Erlotinib and its metabolites.
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Incorrect Concentration Range: The concentrations tested may be too low. Perform a wide range-finding experiment, from nanomolar to high micromolar, to identify the effective concentration range.
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Compound Inactivity: Verify the identity and purity of your this compound compound. If possible, test its activity in a known sensitive positive control cell line (e.g., PC-9 or H3255).
Q3: There is high variability between my replicate wells.
A3: High variability often points to technical inconsistencies in the experimental setup.
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Uneven Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Inconsistent cell numbers across wells is a primary cause of variability.
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Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or drug solutions can introduce significant errors. Calibrate pipettes regularly.
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Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate drugs and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
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Incomplete Formazan Solubilization (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the plate. Incomplete solubilization is a common source of variability.
Q4: My assay shows an increase in viability at higher inhibitor concentrations. Is this possible?
A4: This counterintuitive result can occur for several reasons:
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Assay Interference: The inhibitor compound itself may interfere with the viability reagent. For example, it could chemically reduce the MTT tetrazolium salt, leading to a false-positive signal. To test for this, run controls with the inhibitor in cell-free media.
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Compound Precipitation: At high concentrations, the inhibitor may precipitate out of the solution. This reduces the effective concentration and can interfere with absorbance readings by scattering light. Visually inspect the wells for any precipitate.
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Cellular Metabolism Shift: Some compounds can induce a stress response that increases cellular metabolic activity, which many viability assays measure as a proxy for cell number. This can result in an apparent increase in "viability" even if proliferation has stopped. Consider using a different assay that measures cell number more directly, like the Crystal Violet assay.
Data Presentation
Table 1: Reference IC50 Values for Erlotinib in Various Cancer Cell Lines
This compound (OSI-420) and its parent drug, Erlotinib, are considered equipotent. The following table provides reference IC50 values for Erlotinib, which can serve as a baseline for expected efficacy in sensitive and resistant cell lines. Note that values can vary between labs due to different experimental conditions.
| Cell Line | Cancer Type | EGFR Status | Erlotinib IC50 | Reference(s) |
| PC-9 | NSCLC | Exon 19 Deletion | ~7 nM | |
| H3255 | NSCLC | L858R Mutation | ~12 nM | |
| H1975 | NSCLC | L858R & T790M | >10 µM (Resistant) | |
| A549 | NSCLC | Wild-Type | >20 µM (Resistant) | |
| BxPC-3 | Pancreatic | Wild-Type | ~1.26 µM | |
| AsPC-1 | Pancreatic | Wild-Type | ~5.8 µM | |
| DiFi | Colon | Wild-Type (Amplified) | ~20 nM |
Experimental Protocols & Troubleshooting
General Experimental Workflow
The following diagram outlines a standard workflow for generating a dose-response curve. Subsequent sections provide detailed protocols and troubleshooting steps.
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only (e.g., DMSO <0.1%) wells as a negative control. Incubate for the desired treatment period (e.g., 72 hours).
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MTT Addition: Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. It is advisable to use serum-free media during this step to avoid interference.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
Protocol 2: Crystal Violet Assay
This protocol quantifies cell viability by staining the DNA of adherent cells. It is less susceptible to interference from compounds that alter cellular metabolism.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Fixation: Gently wash the cells with PBS, then add a fixative solution (e.g., 100% methanol or 4% paraformaldehyde) and incubate for 10-20 minutes at room temperature.
-
Staining: Remove the fixative and add 0.1-0.5% crystal violet solution to each well, ensuring the cell monolayer is covered. Incubate for 10-30 minutes at room temperature.
-
Washing: Carefully remove the staining solution and wash the wells multiple times with water to remove unbound dye until the wash water runs clear.
-
Solubilization: Air dry the plate, then add a solubilization solution (e.g., 1% SDS or 30% acetic acid) to each well and incubate on a shaker to dissolve the stain.
-
Measurement: Measure the absorbance at a wavelength of approximately 570-590 nm.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common issues.
Mechanism of Action: EGFR Signaling Pathway
This compound functions by inhibiting the EGFR, a receptor tyrosine kinase. Upon binding ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion. This compound binds to the ATP-binding site of the EGFR kinase domain, preventing this phosphorylation and blocking downstream signaling.
References
Technical Support Center: Stability of Desmethyl Erlotinib
This technical support center provides guidance on the stability of Desmethyl Erlotinib (also known as OSI-420) in various solvents. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO up to 83 mg/mL.[1] For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: How should I store this compound, both as a solid and in solution?
A2: As a solid (powder), this compound is stable for at least 3 years when stored at -20°C. Stock solutions in DMSO can be stored for up to 1 year at -80°C or for 1 month at -20°C. It is crucial to use anhydrous DMSO and seal the container tightly, as DMSO is hygroscopic and absorbed moisture can reduce the solubility and stability of the compound.
Q3: My this compound solution in DMSO shows precipitation after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To resolve this, warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the compound completely before use. To prevent this, consider storing the stock solution at a slightly lower concentration.
Q4: Can I use other organic solvents like ethanol, methanol, or acetonitrile to prepare this compound solutions?
A4: this compound has limited solubility in ethanol (approximately 0.25 mg/mL). While it may be soluble in methanol and acetonitrile to some extent, DMSO is generally the preferred solvent for creating high-concentration stock solutions. If you need to use a co-solvent system for your experiment, it is crucial to perform a vehicle control to assess the potential effects of the solvent on your results.
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day. The stability of this compound in cell culture media can be variable and should be determined experimentally for long-term experiments. A decrease in biological activity over time may indicate instability. For extended studies, consider refreshing the media with a fresh solution of the inhibitor at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect | 1. Degradation of the compound: The inhibitor may be unstable in the experimental conditions (e.g., aqueous buffer, cell culture media). 2. Precipitation: The compound may have precipitated out of solution upon dilution into an aqueous buffer. 3. Incorrect concentration: The actual concentration of the active compound may be lower than expected due to improper storage or handling. | 1. Perform a stability study of this compound in your specific experimental medium. 2. Visually inspect the solution for any precipitates. If precipitation is observed, try using a co-solvent system or lowering the final concentration. 3. Ensure proper storage of stock solutions (aliquoted at -80°C) and avoid repeated freeze-thaw cycles. |
| High cellular toxicity observed | 1. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 2. Off-target effects: The observed toxicity may not be related to the inhibition of the primary target. | 1. Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) and include a vehicle control in your experiments. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. |
| Color change in the solution | Chemical degradation or oxidation: The compound may be degrading due to exposure to light, air, or reactive impurities in the solvent. | Store solutions in amber vials or protect them from light. Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. Use high-purity, anhydrous solvents. |
Data on Solubility and Stability of this compound
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 83 mg/mL | |
| Ethanol | 0.25 mg/mL | |
| Water | Insoluble | |
| Methanol | Soluble |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 3 years | |
| Stock Solution in DMSO | -80°C | 1 year | |
| Stock Solution in DMSO | -20°C | 1 month | |
| Aqueous Solution | Room Temperature | Not recommended for > 24 hours |
Table 3: Predicted Stability of this compound Under Forced Degradation Conditions (Inferred from Erlotinib Data)
| Stress Condition | Predicted Stability | Rationale/Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Likely to degrade | The parent compound, Erlotinib, shows degradation under acidic conditions. |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Likely to degrade significantly | Erlotinib shows significant degradation in basic conditions. |
| Oxidative Stress (e.g., 3% H₂O₂) | Potential for degradation | Erlotinib is susceptible to oxidative degradation. |
| Thermal Stress (e.g., 60°C) | Likely stable | Erlotinib is generally stable under thermal stress. |
| Photolytic Stress (e.g., UV light) | Potential for degradation | Erlotinib shows some degradation upon exposure to UV light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Procedure for Assessing the Stability of this compound in a Specific Solvent
-
Materials:
-
This compound stock solution in DMSO
-
Test solvent (e.g., methanol, acetonitrile, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath for temperature control
-
-
Procedure:
-
Prepare a solution of this compound in the test solvent at the desired final concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution, and analyze it by a validated stability-indicating HPLC method to determine the initial concentration.
-
Store the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Managing Interpatient Variability of Desmethyl Erlotinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high interpatient variability of desmethyl erlotinib (OSI-420), the primary active metabolite of erlotinib.
I. Understanding the Variability: A Pharmacokinetic Overview
Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, undergoes extensive metabolism, primarily by the cytochrome P450 enzyme system, to form this compound.[1][2] The formation and clearance of this active metabolite are subject to numerous factors, leading to significant differences in drug exposure among patients.
Key Factors Influencing this compound Levels:
-
Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes (e.g., CYP3A4, CYP1A2, CYP1A1) and drug transporters can alter the rate of erlotinib metabolism and this compound clearance.[1][2]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP3A4 activity can significantly impact erlotinib and this compound concentrations.[3]
-
Smoking: Tobacco smoke induces CYP1A1 and CYP1A2 enzymes, leading to accelerated erlotinib metabolism and lower plasma concentrations of both the parent drug and its active metabolite.
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Patient-Specific Factors: Age, sex, liver function, and co-morbidities can also contribute to the observed variability.
II. Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of erlotinib and this compound, highlighting the impact of key variability factors.
Table 1: Pharmacokinetic Parameters of Erlotinib and this compound (OSI-420)
| Parameter | Erlotinib | This compound (OSI-420) | Reference(s) |
| Half-life (t½) | ~36.2 hours | Shorter than erlotinib | |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | - | |
| Apparent Volume of Distribution (Vd/F) | 232 L | - | |
| Metabolite Exposure (AUC) | - | ~30% (range 12-59%) of erlotinib AUC | |
| Metabolite Clearance | - | >5-fold higher than erlotinib |
Table 2: Impact of Smoking on Erlotinib and this compound Pharmacokinetics
| Parameter (150 mg dose) | Current Smokers | Non-smokers | Fold Change (Smokers vs. Non-smokers) | Reference(s) |
| Erlotinib AUC₀-∞ | Lower | Higher | ~2.8-fold lower | |
| Erlotinib Cmax | Lower | Higher | ~1.5-fold lower (two-thirds of non-smokers) | |
| Erlotinib C₂₄h | Lower | Higher | ~8.3-fold lower | |
| This compound (OSI-420) Formation | Increased | Baseline | Moderate Increase |
Table 3: Effect of CYP3A4 Modulators on Erlotinib and this compound Levels
| Co-administered Drug | Effect on Erlotinib Metabolism | Impact on Erlotinib AUC | Impact on this compound (OSI-420) Formation | Reference(s) |
| Ketoconazole (potent CYP3A4 inhibitor) | Inhibition | ~2-fold increase | - | |
| Ritonavir (potent CYP3A4 inhibitor) | Inhibition | 4.2-fold increase | 2.9-fold reduction | |
| Efavirenz (CYP3A4 inducer) | Induction | 3-fold decrease | 1.5-fold increase |
III. Experimental Protocols & Methodologies
Accurate quantification of this compound is critical for understanding its pharmacokinetic profile. The following is a representative protocol for the analysis of erlotinib and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Erlotinib and this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated erlotinib).
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Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is 0.5-0.7 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for erlotinib and this compound are monitored.
-
Erlotinib: m/z 394.2 → 278.1
-
This compound (OSI-420): m/z 380.2 → 278.1
-
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
IV. Troubleshooting Guides
This section addresses common issues encountered during the quantification and analysis of this compound.
Issue 1: High Variability in this compound Concentrations Across a Patient Cohort
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Question: My experimental data shows a wide range of this compound concentrations in a group of patients who received the same dose of erlotinib. Is this normal?
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Answer: Yes, high interpatient variability is a known characteristic of erlotinib and this compound pharmacokinetics. This can be attributed to a combination of genetic factors, co-medications, and lifestyle factors such as smoking. It is crucial to collect and document these patient characteristics to aid in data interpretation.
Issue 2: Unexpectedly Low this compound Levels
-
Question: I am observing consistently low or undetectable levels of this compound in some patient samples. What could be the cause?
-
Answer:
-
Patient Factors:
-
Smoking Status: The patient may be a smoker, leading to induced metabolism and lower drug levels.
-
Co-medications: The patient may be taking a potent CYP3A4 inducer (e.g., rifampin, carbamazepine), which accelerates erlotinib metabolism.
-
-
Experimental Issues:
-
Sample Degradation: Ensure proper sample handling and storage to prevent degradation of the analyte.
-
Extraction Inefficiency: Verify the efficiency of your sample preparation method. Consider an alternative extraction technique if necessary.
-
Instrument Sensitivity: Check the sensitivity of your LC-MS/MS system.
-
-
Issue 3: Chromatographic Problems (Peak Tailing, Poor Separation)
-
Question: My chromatograms for this compound show significant peak tailing and poor resolution. How can I improve this?
-
Answer:
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the pH of the aqueous buffer.
-
Column Condition: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.
-
Sample Matrix Effects: Co-eluting matrix components can interfere with the chromatography. Optimize your sample preparation to remove interfering substances. A more rigorous clean-up step, such as solid-phase extraction (SPE), may be necessary.
-
Issue 4: Inconsistent Results Between Analytical Runs
-
Question: I am seeing significant variation in my quality control (QC) samples between different analytical batches. What should I do?
-
Answer:
-
System Suitability: Before each run, perform a system suitability test to ensure the LC-MS/MS system is performing optimally.
-
Calibration Curve: Prepare a fresh calibration curve for each analytical run.
-
Internal Standard: Ensure the internal standard is added consistently to all samples and calibrators.
-
Environmental Factors: Maintain a stable laboratory environment, as fluctuations in temperature and humidity can affect instrument performance.
-
V. Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of monitoring this compound levels?
A1: this compound is an active metabolite with similar potency to erlotinib. Monitoring its levels, in conjunction with erlotinib, can provide a more complete picture of the total active drug exposure in a patient. This can be particularly important for understanding the relationship between drug exposure and clinical outcomes, such as treatment efficacy and toxicity.
Q2: How does food intake affect erlotinib and this compound concentrations?
A2: Food can significantly increase the bioavailability of erlotinib, in some cases to nearly 100%. This leads to higher plasma concentrations of both erlotinib and, consequently, this compound. Therefore, it is important to standardize the timing of drug administration with respect to meals in clinical studies.
Q3: Are there any commercially available kits for quantifying this compound?
A3: While reference standards for this compound are commercially available for research use, validated, ready-to-use commercial kits for its quantification in biological matrices are not widely available. Most laboratories develop and validate their own LC-MS/MS-based assays.
Q4: What are the key downstream signaling pathways affected by erlotinib and this compound?
A4: Both erlotinib and this compound inhibit the tyrosine kinase activity of EGFR. This blocks the autophosphorylation of the receptor and inhibits the activation of major downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways are crucial for cell proliferation, survival, and angiogenesis.
Q5: How can I minimize variability in my in vitro experiments studying the effects of this compound?
A5: To minimize variability in in vitro studies:
-
Use a consistent and well-characterized cell line.
-
Ensure the purity and concentration of your this compound stock solution.
-
Standardize cell seeding densities and treatment durations.
-
Perform experiments in triplicate or with a higher number of replicates.
-
Carefully control for environmental factors in the cell culture incubator (e.g., temperature, CO₂ levels).
VI. Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of erlotinib/desmethyl erlotinib.
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Desmethyl Erlotinib and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Erlotinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its principal active metabolite, Desmethyl Erlotinib (OSI-420). While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, this document synthesizes the existing evidence to offer a comprehensive overview for research and drug development purposes.
Introduction
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, a key driver in the pathogenesis of several cancers, notably non-small cell lung cancer (NSCLC).[1] Upon administration, Erlotinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the main contributor, to form several metabolites.[2][3] The most prominent and pharmacologically active of these is O-desmethylerlotinib, also known as this compound or OSI-420.[2][4] Understanding the comparative efficacy of the parent drug and its active metabolite is crucial for a complete picture of its therapeutic action.
In Vitro Efficacy
Both Erlotinib and its metabolite, this compound (OSI-420), are recognized as potent inhibitors of EGFR. Multiple sources indicate that the two compounds are equipotent in their ability to inhibit EGFR tyrosine kinase activity.
Data Presentation: Comparative In Vitro Potency
| Compound | Target | IC50 (in vitro kinase assay) | Cell Line (EGFR Autophosphorylation) | IC50 (EGFR Autophosphorylation) | Source |
| Erlotinib | EGFR | ~2 nM | HN5 (Head and Neck) | 20 nM | |
| This compound (OSI-420) | EGFR | Data not consistently reported in comparative studies | Not specified | Stated to be equipotent to Erlotinib |
Note: The IC50 values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy and Pharmacokinetics
The in vivo efficacy of Erlotinib has been demonstrated in various xenograft models of NSCLC. For example, in the H460a and A549 NSCLC xenograft models, Erlotinib monotherapy at 100 mg/kg resulted in 71% and 93% tumor growth inhibition, respectively.
Direct comparative in vivo efficacy studies for this compound (OSI-420) are not extensively documented. However, pharmacokinetic data reveals that the systemic exposure of OSI-420 is significantly lower than that of the parent drug. The area under the curve (AUC) for OSI-420 is approximately 30% of that for Erlotinib, and its clearance is more than five times higher. This suggests that while equipotent at the molecular level, the overall in vivo antitumor effect of orally administered Erlotinib is predominantly driven by the parent compound due to its higher plasma concentrations.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Erlotinib | This compound (OSI-420) | Source |
| Plasma Protein Binding | ~95% | ~91% | |
| Relative Plasma Exposure (AUC) | 100% | ~30% of Erlotinib | |
| Clearance | Slower | >5-fold higher than Erlotinib | |
| CSF Penetration (in NSCLC patients with CNS metastases) | ~5.1% | ~5.8% |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of Erlotinib and this compound.
In Vitro EGFR Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) for EGFR kinase activity involves a 96-well plate-based assay. The wells are coated with a substrate for the kinase, such as poly(Glu, Tyr) 4:1. The kinase reaction is initiated by adding purified EGFR, ATP, and the test compound (Erlotinib or this compound) at various concentrations. The extent of phosphorylation is then quantified, often using an antibody that specifically recognizes the phosphorylated substrate, followed by a colorimetric or chemiluminescent detection method. The IC50 value is calculated from the dose-response curve.
Cell Viability and Proliferation Assays
To assess the anti-proliferative effects of the compounds on cancer cell lines, a standard protocol involves seeding the cells in 96-well plates and treating them with a range of concentrations of Erlotinib or this compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or by direct cell counting using trypan blue exclusion. The IC50 for cell growth inhibition is then determined.
In Vivo Xenograft Model Efficacy Study
The in vivo antitumor activity is typically evaluated using subcutaneous xenograft models in immunocompromised mice. Human cancer cells (e.g., NSCLC cell lines) are injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, the animals are randomized into treatment and control groups. The test compounds are administered orally at specified doses and schedules. Tumor growth is monitored by measuring tumor volume at regular intervals. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway Inhibition
Both Erlotinib and this compound act as reversible inhibitors of the EGFR tyrosine kinase by competing with ATP at the catalytic domain of the receptor. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the mechanism of inhibition by Erlotinib and this compound.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of Erlotinib and this compound in a xenograft model.
Caption: A generalized experimental workflow for comparative in vivo efficacy studies.
Conclusion
This compound (OSI-420) is a pharmacologically active metabolite of Erlotinib that exhibits comparable in vitro potency in inhibiting EGFR tyrosine kinase. However, its lower systemic exposure in vivo, due to higher clearance, suggests that the parent drug, Erlotinib, is the primary contributor to the overall antitumor effect following oral administration. For a more definitive comparison of their intrinsic efficacy, further head-to-head in vitro and in vivo studies under identical experimental conditions would be beneficial. This guide provides a foundational understanding based on the currently available data to aid researchers and drug developers in their ongoing work with these compounds.
References
Validating EGFR Inhibition: A Comparative Analysis of Desmethyl Erlotinib
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Desmethyl Erlotinib's Performance Against Alternative EGFR Inhibitors with Supporting Experimental Data.
This guide provides a comprehensive comparison of this compound (OSI-420), an active metabolite of Erlotinib, against its parent compound and other established Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented is intended to assist researchers in validating the inhibitory effects of this compound in cellular assays.
Comparative Efficacy of EGFR Inhibitors
The inhibitory potential of this compound is presented in comparison to first, second, and third-generation EGFR inhibitors. While direct head-to-head studies quantifying the IC50 of this compound are not extensively published, it has been reported to be equipotent to its parent compound, Erlotinib.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of various EGFR inhibitors against different cancer cell lines, providing a benchmark for evaluating the efficacy of this compound.
| Compound | Generation | Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound (OSI-420) | First (Metabolite) | - | - | Equipotent to Erlotinib[1] |
| Erlotinib | First | A431 | Wild-Type (Overexpressed) | ~20[1] |
| PC-9 | Exon 19 Deletion | 7[2] | ||
| H3255 | L858R | 12[2] | ||
| Gefitinib | First | PC-9 | Exon 19 Deletion | 37 |
| H3255 | L858R | 57 | ||
| Afatinib | Second | PC-9 | Exon 19 Deletion | 0.8 |
| H3255 | L858R | 0.3 | ||
| H1975 | L858R + T790M | 57 | ||
| Osimertinib | Third | PC-9 | Exon 19 Deletion | 17 |
| H1975 | L858R + T790M | 5 |
Understanding the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival. The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. EGFR inhibitors, including this compound, function by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
To validate the inhibitory effect of this compound on EGFR signaling, two key in-cell assays are recommended: an EGFR phosphorylation assay and a cell proliferation assay.
Protocol 1: EGFR Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of EGFR autophosphorylation in response to EGF stimulation.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A549, PC-9)
-
Cell culture medium and supplements
-
This compound (OSI-420) and Erlotinib
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with varying concentrations of this compound, Erlotinib, or vehicle control (DMSO) for 2 hours.
-
Stimulate cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
-
Plot the normalized data against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the effect of EGFR inhibition on the metabolic activity and proliferation of cancer cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., PC-9, H3255)
-
Cell culture medium and supplements
-
This compound (OSI-420) and other EGFR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and other EGFR inhibitors for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating EGFR inhibition by this compound in a cellular context.
Caption: Workflow for in-cell validation of this compound's EGFR inhibitory activity.
References
Desmethyl Erlotinib vs. Gefitinib in Lung Cancer Models: A Comparative Guide
This guide provides a detailed comparison of Desmethyl Erlotinib (OSI-420), the active metabolite of Erlotinib, and Gefitinib, two prominent tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) models. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical and translational research.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and Gefitinib are first-generation EGFR TKIs. They function by competitively binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of EGFR.[1][2] This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3] The efficacy of these inhibitors is particularly pronounced in NSCLC tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[4][5]
dot
Caption: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.
Comparative Efficacy in Lung Cancer Cell Lines
Direct head-to-head preclinical studies comparing the potency of this compound (OSI-420) and Gefitinib are limited. However, research indicates that Erlotinib and its active metabolite, this compound, are equipotent. Therefore, the extensive preclinical data available for Erlotinib can serve as a surrogate for this compound's activity, allowing for an indirect comparison with Gefitinib.
The following table summarizes the 50% inhibitory concentration (IC50) values for Gefitinib and Erlotinib in various NSCLC cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 | Erlotinib IC50 | Reference(s) |
| HCC827 | Exon 19 Deletion (delE746-A750) | ~13.06 nM | ~4 nM | |
| NCI-H3255 | L858R | ~3 nM | ~41 nM | |
| PC-9 | Exon 19 Deletion (delE746-A750) | ~77.26 nM | Not explicitly found for direct comparison | |
| NCI-H1975 | L858R + T790M (Resistance Mutation) | > 4 µM | ~4.3 µM | |
| A549 | Wild-Type | ~10 µM | >20 µM | |
| NCI-H1650 | Exon 19 Deletion (delE746-A750) with PTEN loss | High (Resistant) | >20 µM |
Note: IC50 values can vary between studies due to different experimental conditions.
From the available data, both compounds demonstrate high potency in cell lines with activating EGFR mutations (HCC827, NCI-H3255, PC-9) and significantly lower potency in cell lines with wild-type EGFR (A549) or resistance mutations like T790M (NCI-H1975).
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of EGFR inhibitors in lung cancer models.
Cell Viability Assay (MTT/MTS Assay)
This assay is fundamental for determining the cytotoxic effects of the inhibitors on cancer cell lines.
dot
Caption: General experimental workflow for a cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, A549) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for EGFR Signaling
This technique is used to assess the inhibition of EGFR phosphorylation and downstream signaling pathways.
Detailed Protocol:
-
Cell Culture and Treatment: Grow NSCLC cells to 70-80% confluency in 6-well plates. Treat the cells with various concentrations of this compound or Gefitinib for a specified time (e.g., 2-24 hours). Include a vehicle control. For some experiments, cells may be stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of the compounds in a physiological context.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10^6 HCC827 cells) in a medium containing Matrigel into the flanks of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or Gefitinib to the treatment groups via oral gavage daily at predetermined doses. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
Conclusion
This compound, the active metabolite of Erlotinib, and Gefitinib are both potent inhibitors of mutant EGFR in NSCLC models. Based on the equipotency of Erlotinib and this compound, it can be inferred that this compound exhibits a similar preclinical efficacy profile to Erlotinib, with high potency against NSCLC cells harboring activating EGFR mutations. Both compounds show significantly less activity against wild-type EGFR and cell lines with the T790M resistance mutation. The provided experimental protocols offer a framework for the direct comparative evaluation of these and other EGFR inhibitors in a research setting. Further head-to-head studies are warranted to delineate any subtle differences in their preclinical activity and to better inform clinical trial design.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Cross-Reactivity Profile of Desmethyl Erlotinib
A Comparative Guide for Researchers and Drug Development Professionals
Kinase Inhibition Profile
The inhibitory activity of Erlotinib was assessed against a panel of 442 kinases using the KINOMEscan™ competition binding assay. The equilibrium dissociation constant (Kd) was determined for each inhibitor-kinase interaction, providing a quantitative measure of binding affinity. A lower Kd value signifies a stronger interaction. The following table summarizes the primary target and the most potent off-target interactions for Erlotinib, defined as kinases with a Kd value of less than 100 nM.
| Kinase Target | Erlotinib Kd (nM) |
| EGFR | 0.4 |
| RIPK2 | 21 |
Data sourced from the LINCS Data Portal KINOMEscan assays.[2]
Key Observations:
-
Erlotinib demonstrates high potency and selectivity for its primary target, EGFR, with a sub-nanomolar Kd value.[2]
-
A significant off-target interaction was observed with RIPK2 (Receptor-Interacting Protein Kinase 2), a key component in inflammatory signaling pathways.[2]
-
The broader kinase panel screening reveals a relatively narrow spectrum of potent inhibition, underscoring the targeted nature of Erlotinib.
Experimental Protocols
The cross-reactivity data presented was generated using the KINOMEscan™ assay platform. This methodology provides a quantitative measure of the binding affinity of a compound to a large panel of kinases.
KINOMEscan™ Competition Binding Assay
Principle:
The KINOMEscan™ assay is an active site-directed competition binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a proprietary tag.
-
Immobilized Ligand: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The tagged kinase, the immobilized ligand, and the test compound (Desmethyl Erlotinib in a hypothetical screen, or Erlotinib in the provided data) are incubated together to allow binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified. This is typically done by measuring the amount of the kinase's tag using quantitative PCR (qPCR) if the tag is a DNA sequence, or other sensitive detection methods. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[2]
-
Kd Determination: To determine the dissociation constant (Kd), the assay is performed with 11 serial threefold dilutions of the test compound. The Kd value is then calculated from the resulting dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the EGFR signaling pathway, the primary target of Erlotinib and this compound, and the potential downstream consequences of off-target RIPK2 inhibition.
References
statistical analysis for Desmethyl Erlotinib comparative studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Desmethyl Erlotinib (OSI-420), the primary active metabolite of Erlotinib, with its parent compound. This analysis is supported by experimental data to inform research and development decisions.
This compound, also known as OSI-420, is a key player in the efficacy of the widely used cancer therapeutic, Erlotinib. As the major active metabolite of Erlotinib, understanding its distinct pharmacological profile is crucial for a comprehensive assessment of Erlotinib's overall activity and for the development of next-generation tyrosine kinase inhibitors. This guide synthesizes available data to draw a direct comparison between these two compounds.
Data Presentation: A Side-by-Side Look
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and Erlotinib.
Table 1: In Vitro Potency Against EGFR
While many studies state that Erlotinib and this compound are equipotent, specific side-by-side IC50 data is limited in publicly available literature. The following table collates available data for Erlotinib against various cell lines to provide a benchmark for its activity. It is widely accepted in the scientific literature that this compound exhibits a similar potency profile.
| Cell Line | Cancer Type | EGFR Status | Erlotinib IC50 (nM) |
| HNS | Head and Neck | Not Specified | 20[1] |
| DiFi | Colon | Not Specified | Data not specified[1] |
| MDA-MB-468 | Breast | Not Specified | Data not specified[1] |
| A549 | Non-Small Cell Lung | Wild-Type | >20,000[1] |
| H322 | Non-Small Cell Lung | Not Specified | Data not specified[1] |
| H3255 | Non-Small Cell Lung | L858R mutation | Data not specified |
| PC-9 | Non-Small Cell Lung | Exon 19 deletion | 7 |
| H1975 | Non-Small Cell Lung | L858R + T790M mutations | >20,000 |
| AsPC-1 | Pancreatic | Not Specified | Data not specified |
| BxPC-3 | Pancreatic | Not Specified | Data not specified |
Note: The IC50 values can vary between different studies and experimental conditions.
Table 2: Comparative Pharmacokinetics in Humans
The pharmacokinetic profiles of Erlotinib and its active metabolite, this compound, are critical to understanding the in vivo exposure and overall therapeutic effect. The following table summarizes key pharmacokinetic parameters from human studies.
| Parameter | Erlotinib | This compound (OSI-420) | Study Population |
| Time to Peak Concentration (Tmax) | ~4 hours | Not explicitly stated, but plasma concentration-time profiles show a delayed peak compared to Erlotinib. | Healthy male subjects and NSCLC patients |
| Area Under the Curve (AUC) | Variable, significantly affected by factors like smoking and food intake. | Plasma exposure (AUC) is approximately 30% (range 12-59%) of Erlotinib. | Healthy male subjects and NSCLC patients |
| Elimination Half-Life (t½) | Approximately 36.2 hours. | Similar to Erlotinib, suggesting formation-rate limited clearance. | Patients with solid tumors |
| Clearance (CL/F) | ~4.9 L/h in non-smokers. Clearance is approximately 24% faster in current smokers. | More than 5-fold higher than Erlotinib. | Healthy male subjects and NSCLC patients |
| Cerebrospinal Fluid (CSF) Penetration | Approximately 5.1% | Approximately 5.8% | NSCLC patients with CNS metastases |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the comparative analysis of this compound and Erlotinib.
In Vitro EGFR Kinase Assay
This assay is designed to directly measure the inhibitory activity of a compound against the purified Epidermal Growth Factor Receptor (EGFR) kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Erlotinib against EGFR kinase.
Materials:
-
Purified recombinant EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (this compound and Erlotinib) dissolved in DMSO
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Erlotinib in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified EGFR kinase, and the test compounds at various concentrations.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compounds to bind to the kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Fluorescence-based detection: Utilizing a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.
-
Luminescence-based detection (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based EGFR Phosphorylation Assay
This assay assesses the ability of a compound to inhibit EGFR autophosphorylation within a cellular context, providing a more physiologically relevant measure of its activity.
Objective: To determine the IC50 of this compound and Erlotinib for the inhibition of EGF-induced EGFR phosphorylation in intact cells.
Materials:
-
A suitable cell line that overexpresses EGFR (e.g., A431 epidermoid carcinoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human EGF (Epidermal Growth Factor)
-
Test compounds (this compound and Erlotinib)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies:
-
Primary antibody against phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068)
-
Primary antibody against total EGFR
-
HRP-conjugated secondary antibody
-
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Serum Starvation: To reduce basal EGFR activity, replace the growth medium with serum-free medium and incubate for several hours or overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Erlotinib for a specific duration (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Detection of Phospho-EGFR:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against phospho-EGFR and total EGFR.
-
Cell-Based ELISA: Utilize a commercial kit where cells are fixed in the plate, and antibodies are used to detect phospho-EGFR and total EGFR, with a colorimetric or fluorescent readout.
-
-
Data Analysis: Quantify the levels of phosphorylated EGFR relative to total EGFR. Plot the percentage of inhibition of EGFR phosphorylation against the compound concentration to determine the IC50 value.
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: EGFR signaling pathway and the inhibitory action of this compound and Erlotinib.
Caption: Workflow for a cell-based EGFR phosphorylation assay.
References
A Head-to-Head Comparison of Erlotinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, and its primary metabolites, OSI-420 and OSI-413. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Pharmacological Profile and Potency
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, a key driver in many cancers, particularly non-small cell lung cancer (NSCLC). Upon administration, Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP1A2, to several metabolites. The most significant of these are the O-desmethylated metabolites, OSI-420 and OSI-413, which are also pharmacologically active.[1]
Comparative Efficacy (IC50 Values)
Below is a summary of reported IC50 values for Erlotinib in several NSCLC cell lines. This data is compiled from multiple sources and experimental conditions may vary.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (µM) | Reference |
| A549 | Wild-Type | ~23 - 65 | [2][3] |
| H1299 | Wild-Type | ~65 | [3] |
| PC9 | Exon 19 Deletion | Not specified in µM | [3] |
| H1650 | Exon 19 Deletion | Not specified in µM | |
| HCC827 | Exon 19 Deletion | Not specified in µM |
Pharmacokinetic Parameters
The pharmacokinetic profiles of Erlotinib and its primary active metabolite, OSI-420, have been characterized in human subjects. A comprehensive, side-by-side comparison of key pharmacokinetic parameters for Erlotinib, OSI-420, and OSI-413 from a single study is not available. However, the following table consolidates data from various sources to provide a comparative overview.
| Parameter | Erlotinib | OSI-420 | OSI-413 | Reference |
| Cmax (ng/mL) | Variable; influenced by smoking | Lower than Erlotinib | Data not available | |
| Tmax (hr) | ~4 | Data not available | Data not available | |
| t1/2 (hr) | ~36.2 | ~6.17 (in non-human primates) | Data not available | |
| AUC (ng·h/mL) | Variable | ~30% of Erlotinib AUC | Data not available | |
| Clearance (L/h) | ~4.9 | ~5-fold higher than Erlotinib | 1.92-fold higher than control |
Note: Pharmacokinetic parameters can be influenced by various factors including patient genetics (e.g., ABCG2 polymorphisms), smoking status, and co-administered drugs. For instance, smoking has been shown to decrease Erlotinib exposure by increasing its clearance.
Visualizing the Biological Context
To better understand the mechanism of action and metabolic fate of Erlotinib, the following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the metabolic conversion of Erlotinib.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of Erlotinib and its metabolites.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Erlotinib and its metabolites on cancer cell lines.
-
Cell Seeding:
-
Culture NSCLC cell lines (e.g., A549, H1299, PC9, H1650, HCC827) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Erlotinib, OSI-420, and OSI-413 in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Replace the medium in the cell plates with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Western Blot for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of Erlotinib and its metabolites on EGFR activation.
-
Cell Treatment and Lysis:
-
Seed and grow NSCLC cells in 6-well plates to 70-80% confluency.
-
Treat the cells with various concentrations of Erlotinib, OSI-420, or OSI-413 for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.
-
HPLC-MS/MS for Pharmacokinetic Analysis
This protocol outlines a method for the simultaneous quantification of Erlotinib and its metabolites in plasma samples.
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of Erlotinib).
-
Precipitate the plasma proteins by adding acetonitrile, followed by vortexing and centrifugation.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Monitor the specific parent-to-product ion transitions for Erlotinib, OSI-420, OSI-413, and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of Erlotinib and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
This comprehensive guide provides a detailed comparison of Erlotinib and its primary metabolites, offering valuable insights for researchers and drug development professionals. The provided data, visualizations, and experimental protocols are intended to facilitate further research and a deeper understanding of the pharmacology of these compounds.
References
A Comparative Guide to the In Vivo Efficacy of Desmethyl Erlotinib and Third-Generation TKIs in EGFR-Mutant NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Desmethyl Erlotinib, the active metabolite of the first-generation EGFR tyrosine kinase inhibitor (TKI) Erlotinib, and third-generation EGFR TKIs. Due to the limited availability of direct in vivo comparative studies on this compound, this guide will utilize data from preclinical studies of Erlotinib as a proxy, based on evidence suggesting they are equipotent.[1] The comparison will focus on key preclinical and clinical performance indicators, detailed experimental methodologies, and the underlying signaling pathways.
Executive Summary
Third-generation EGFR TKIs, such as osimertinib, lazertinib, and aumolertinib, have demonstrated superior efficacy over first-generation inhibitors like erlotinib, particularly in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation. While this compound is an active metabolite of erlotinib, the development of third-generation TKIs was specifically aimed at overcoming the resistance mechanisms that limit the efficacy of first-generation agents. This guide will present available data to support these findings through structured tables and diagrams.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of Erlotinib (as a proxy for this compound) in comparison to third-generation TKIs from preclinical xenograft models of NSCLC.
| Drug | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Erlotinib | H460a | Athymic Nude Mice | 100 mg/kg, oral, daily | 71% | |
| Erlotinib | A549 | Athymic Nude Mice | 100 mg/kg, oral, daily | 93% | |
| Osimertinib | PC-9 (brain metastasis) | Nude Mice | 5 mg/kg, oral, daily | Significant tumor regression | |
| Erlotinib | PC-9 (brain metastasis) | Nude Mice | 50 mg/kg, oral, daily | No significant tumor regression | |
| Lazertinib | H1975 (L858R/T790M) | BALB/c-nude mice | 3 mg/kg | Superior tumor regression vs. Osimertinib (86.85% vs 7.24%) | [2] |
| Aumolertinib | H1975 (L858R/T790M) | BALB/c-nude mice | Not specified | Significant tumor growth inhibition | [3] |
Signaling Pathways
The primary mechanism of action for both first and third-generation EGFR TKIs is the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways. However, a key distinction lies in their differential activity against EGFR mutations.
First-generation TKIs, including Erlotinib and its active metabolite this compound, are effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) but are largely ineffective against the T790M resistance mutation. Third-generation TKIs are designed to be potent inhibitors of both sensitizing mutations and the T790M mutation, while sparing wild-type EGFR, which can reduce certain side effects.
EGFR Signaling Pathway and TKI Inhibition
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
General Xenograft Model Protocol
A generalized protocol for establishing and utilizing NSCLC xenograft models for the evaluation of TKI efficacy is as follows[4]:
-
Cell Culture: Human NSCLC cell lines (e.g., HCC827, H1975, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice, NOD-SCID mice) aged 4-6 weeks are used for tumor implantation.
-
Tumor Implantation:
-
Subcutaneous Model: A suspension of 5 x 10^6 to 10 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of the mice.
-
Orthotopic Model: For a more clinically relevant model, 2 x 10^5 cells in 20 µL of serum-free medium are injected directly into the lung parenchyma.
-
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. TKIs are typically administered orally via gavage.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
In Vivo Xenograft Experimental Workflow
Specific Methodologies from Cited Studies
-
Erlotinib vs. Osimertinib in a Brain Metastasis Model:
-
Cell Line: PC-9-GFP (EGFR exon 19 deletion).
-
Animal Model: Nude mice.
-
Implantation: Intracerebral injection of PC-9-GFP cells.
-
Treatment: Erlotinib (50 mg/kg, oral, daily) or Osimertinib (5 mg/kg, oral, daily) for 15 days.
-
Tumor Measurement: Non-invasive fluorescence imaging.
-
-
Lazertinib vs. Osimertinib in a Subcutaneous Xenograft Model:
-
Cell Line: H1975 (L858R/T790M).
-
Animal Model: BALB/c-nude mice.
-
Implantation: Subcutaneous injection of H1975 cells.
-
Treatment: Lazertinib (3 mg/kg) or Osimertinib (3 mg/kg).
-
Tumor Measurement: Caliper measurements.[2]
-
Conclusion
The available preclinical data strongly suggest that third-generation EGFR TKIs offer a significant efficacy advantage over first-generation agents like Erlotinib, and by extension, its active metabolite this compound. This is particularly evident in the context of T790M-mediated resistance. The superior tumor growth inhibition and, in some cases, tumor regression observed with osimertinib and lazertinib in various xenograft models underscore their improved therapeutic potential in EGFR-mutant NSCLC. Future head-to-head preclinical studies directly comparing this compound with the full panel of third-generation TKIs would be beneficial to further delineate their relative in vivo efficacy profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Desmethyl Erlotinib as a Biomarker for Erlotinib Therapy
Erlotinib is a potent tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in various cancers, notably non-small cell lung cancer (NSCLC). Optimizing its therapeutic effect requires a deep understanding of its pharmacokinetics and the activity of its metabolites. This guide provides a comprehensive comparison of desmethyl erlotinib (OSI-420), the primary active metabolite of erlotinib, as a therapeutic biomarker against other established and investigational markers.
Erlotinib: Mechanism of Action and Metabolism
Erlotinib functions by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase, which inhibits autophosphorylation and blocks downstream signaling pathways responsible for cell proliferation and survival.[1] The drug is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[1][2] This process yields several metabolites, the most significant being O-desmethyl erlotinib (OSI-420), which is pharmacologically active and considered equipotent to the parent drug.[1][3]
Comparison of Biomarkers for Erlotinib Therapy
The validation of any biomarker hinges on its ability to predict clinical benefit. For erlotinib, several biomarker types are considered, ranging from pharmacokinetic (drug exposure) to pharmacodynamic (drug effect) and genomic (tumor characteristics) markers. This compound falls into the pharmacokinetic category, representing exposure to an active therapeutic agent.
| Biomarker Category | Specific Marker | Rationale & Pros | Cons & Limitations | Clinical Status |
| Pharmacokinetic | This compound (OSI-420) | Active, equipotent metabolite; reflects metabolic activity and total active drug exposure. | Plasma concentration is only ~30% of parent drug. Clinical correlation with outcome is not consistently established. | Investigational; used in TDM |
| Erlotinib (Parent Drug) | Represents direct drug exposure; high inter-patient variability makes TDM potentially useful. | Does not account for variability in metabolism to the active OSI-420 metabolite. | Investigational; used in TDM | |
| Genomic | EGFR Mutations | Activating mutations in the EGFR gene are strong predictors of a positive response to erlotinib. | Does not predict response in EGFR wild-type patients. | Standard of Care for patient selection |
| KRAS Mutations | Part of the downstream EGFR pathway. | Meta-analysis concluded it should not be used to select patients for second-line erlotinib therapy. | Not Recommended | |
| Protein Expression | MET Expression | Low MET expression correlates with erlotinib sensitivity. MET IHC is a predictor of benefit for combination therapy (Onartuzumab + Erlotinib). | Predictive value for erlotinib monotherapy is less established. | Investigational |
| Pharmacodynamic | Skin Rash | Severity of rash may be a surrogate marker for a favorable clinical response. | Subjective assessment; mechanism not fully understood; management of toxicity is required. | Correlative Marker |
Quantitative Data Summary
Numerous studies have quantified erlotinib and this compound levels, but correlating these concentrations directly with clinical outcomes like Progression-Free Survival (PFS) or Overall Survival (OS) has proven challenging due to high inter-patient variability.
| Analyte | Matrix | Mean Concentration (Range) | Correlation with Clinical Outcome | Reference |
| Erlotinib | Plasma | 1222 ng/mL (SD: 678) | High inter-patient variability observed; trough concentrations ranged from 0.01 to 2.4 µg/ml in long-term assessment. | |
| Erlotinib | Lung Tumor Tissue | 149 ng/g (SD: 153) | Extrapolated intratumoral concentrations were greater than the IC50 of wild-type EGFR. | |
| This compound (OSI-420) | Plasma | Exposure (AUC) is approx. 30% of erlotinib. | No clear correlation between pharmacokinetic parameters and clinical outcome was found in one study. | |
| This compound (OSI-420) | Lung Tumor Tissue | Detectable up to 7 days after last erlotinib intake. | - |
Experimental Protocols
The validation of a pharmacokinetic biomarker like this compound follows a structured workflow, from developing a robust analytical method to demonstrating its clinical relevance.
References
A Side-by-Side Analysis of Desmethyl Erlotinib and Afatinib for Researchers
In the landscape of targeted cancer therapies, inhibitors of the epidermal growth factor receptor (EGFR) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. This guide provides a detailed, data-driven comparison of two notable EGFR inhibitors: Desmethyl Erlotinib (OSI-420), the active metabolite of the first-generation inhibitor Erlotinib, and Afatinib, a second-generation irreversible ErbB family blocker. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, potency, and the experimental protocols used for their evaluation.
Mechanism of Action and Chemical Properties
This compound is the primary active metabolite of Erlotinib, a reversible inhibitor of the EGFR tyrosine kinase.[1][2][3] It competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing EGFR autophosphorylation and subsequent activation of downstream signaling pathways.[1] Erlotinib and its metabolite, this compound, are considered to be equipotent.[1]
Afatinib is a potent and irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It covalently binds to a specific cysteine residue (Cys797) within the ATP-binding site of these receptors, leading to a sustained and irreversible blockade of their kinase activity. This irreversible binding mechanism is a key differentiator from first-generation inhibitors.
Comparative Potency and Efficacy
The in vitro potency of this compound and Afatinib has been evaluated against wild-type EGFR and various clinically relevant mutant forms. The following table summarizes their half-maximal inhibitory concentrations (IC50).
| Target | This compound (Erlotinib) IC50 (nM) | Afatinib IC50 (nM) |
| EGFR (Wild-Type) | ~2 | 0.5 |
| EGFR (L858R) | 12 | 0.4 |
| EGFR (Exon 19 Deletion) | 7 | 0.8 |
| EGFR (L858R/T790M) | >10,000 | 10 |
| HER2 | Not a primary target | 14 |
| ErbB4 (HER4) | Not a primary target | 1 |
| Note: IC50 values for this compound are based on data for Erlotinib, as they are considered equipotent. |
Afatinib generally demonstrates greater potency against wild-type EGFR and comparable or slightly better activity against common activating mutations (L858R and exon 19 deletion) compared to Erlotinib (and by extension, this compound). A significant advantage of Afatinib is its activity against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR inhibitors, although its potency is reduced compared to activating mutations. Furthermore, Afatinib's broader activity against other ErbB family members like HER2 and HER4 may contribute to its clinical efficacy.
Experimental Protocols
Here, we provide detailed methodologies for key experiments commonly used to evaluate the performance of EGFR inhibitors like this compound and Afatinib.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 for wild-type EGFR, PC-9 for exon 19 deletion, or H1975 for L858R/T790M) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Afatinib (typically ranging from 0.001 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of EGFR Signaling
This technique is used to determine the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours, then treat with various concentrations of this compound or Afatinib for 2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a housekeeping protein like GAPDH or β-actin.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of the compounds on the enzymatic activity of purified EGFR kinase.
Protocol:
-
Reaction Setup: In a 384-well plate, add the purified EGFR enzyme (wild-type or mutant) to a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or Afatinib to the wells. For irreversible inhibitors like Afatinib, a pre-incubation period (e.g., 30 minutes) is often included.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing a biotinylated substrate peptide and ATP. Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or by measuring ADP production with an assay like ADP-Glo™.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the EGFR signaling pathway and the experimental workflow for evaluating EGFR inhibitors are provided below using the DOT language for Graphviz.
Caption: EGFR signaling pathway and points of inhibition.
Caption: General experimental workflow for EGFR inhibitor evaluation.
Conclusion
This compound, as the active form of a first-generation EGFR inhibitor, and Afatinib, a second-generation irreversible inhibitor, represent distinct approaches to targeting the EGFR signaling pathway. While both are effective against common activating EGFR mutations, Afatinib's irreversible binding mechanism and broader activity spectrum, particularly against the T790M resistance mutation and other ErbB family members, offer potential advantages in certain clinical contexts. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these and other novel EGFR inhibitors. This side-by-side analysis, supported by quantitative data and detailed methodologies, serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
Desmethyl Erlotinib Exhibits Lower Metabolic Stability Compared to Erlotinib
A comprehensive analysis of available pharmacokinetic data reveals that Desmethyl Erlotinib (OSI-420), the primary active metabolite of the EGFR inhibitor Erlotinib, demonstrates significantly lower metabolic stability than its parent drug. In vivo studies consistently show a much higher clearance rate for this compound, indicating it is more rapidly eliminated from the body.
This guide provides a detailed comparison of the metabolic stability of Erlotinib and this compound, supported by experimental data from pharmacokinetic studies. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the metabolic profiles of these two compounds.
Comparative Analysis of Metabolic Stability
Erlotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, with O-demethylation being a major biotransformation pathway leading to the formation of this compound (OSI-420)[1][2][3]. While both Erlotinib and this compound are pharmacologically active and reported to be equipotent, their metabolic fates diverge significantly, with this compound being cleared from circulation at a much faster rate[4].
In Vivo Pharmacokinetic Data
Clinical and preclinical studies provide strong evidence for the lower metabolic stability of this compound. A population pharmacokinetic analysis in pediatric patients with primary brain tumors revealed a stark difference in the apparent clearance of the two compounds. In children older than five years, the mean apparent clearance for Erlotinib (CL/F) was 3.6 L/h/m², whereas the mean apparent clearance for this compound (CLm/Fm) was 38 L/h/m², a more than tenfold difference[5]. Another source corroborates this, stating that the clearance of OSI-420 is more than 5-fold higher than that of erlotinib. This rapid clearance is a direct indicator of lower metabolic stability.
The table below summarizes key pharmacokinetic parameters for Erlotinib and this compound from a study in pediatric patients.
| Parameter | Erlotinib | This compound (OSI-420) | Reference |
| Mean Apparent Clearance (CL/F or CLm/Fm) in patients < 5 years | 6.8 L/h/m² | 79 L/h/m² | |
| Mean Apparent Clearance (CL/F or CLm/Fm) in patients > 5 years | 3.6 L/h/m² | 38 L/h/m² |
Experimental Protocols
The data presented is derived from in vivo pharmacokinetic studies. Below are generalized methodologies based on the protocols described in the cited literature.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine and compare the pharmacokinetic profiles of Erlotinib and its metabolite, this compound (OSI-420), in patients.
Methodology:
-
Drug Administration: Patients receive a single daily oral dose of Erlotinib.
-
Sample Collection: Blood samples are collected at predetermined time points following drug administration to capture the absorption, distribution, metabolism, and elimination phases of the drug and its metabolite. Both single-dose and steady-state plasma concentrations are typically assayed.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of Erlotinib and this compound in the plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
In Vitro Metabolism Assay Using Recombinant Human CYP Enzymes
Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of Erlotinib to this compound.
Methodology:
-
Incubation: Erlotinib is incubated with a panel of individual recombinant human cytochrome P450 enzymes (e.g., CYP3A4, CYP3A5, CYP1A1, CYP1A2, CYP2D6) in an appropriate buffer system.
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points and Quenching: Aliquots are taken at various time points and the reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
Analysis: The formation of this compound is monitored by HPLC-MS/MS.
-
Enzyme Kinetics: The rate of metabolite formation is determined, and kinetic parameters such as Km and Vmax can be calculated to assess the efficiency of each enzyme in metabolizing Erlotinib.
Visualizing Metabolic Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Metabolic pathway of Erlotinib.
Caption: In Vitro Metabolic Stability Assay Workflow.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. Cytochrome P450-Mediated Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Erlotinib to a Reactive Electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacokinetics and Safety of Erlotinib and its Metabolite OSI-420 in Infants and Children with Primary Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Desmethyl Erlotinib: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desmethyl Erlotinib, an active metabolite of the cancer therapeutic Erlotinib, requires careful consideration for its disposal.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with best practices for laboratory and pharmaceutical waste management.
Understanding the Waste Classification
Due to the absence of specific disposal guidelines for this compound, a precautionary approach is necessary. The parent compound, Erlotinib, is known to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[2] Given that metabolites can retain or have similar hazard profiles to the parent drug, this compound should be managed as a hazardous pharmaceutical waste. This classification ensures the highest level of safety and regulatory compliance.
Proper segregation of pharmaceutical waste is a critical first step.[3][4] this compound waste should be collected in designated, clearly labeled hazardous waste containers. These are typically black containers for hazardous pharmaceutical waste.[5]
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow this detailed protocol:
1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips, vials), and contaminated PPE in a designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.
3. Storage:
-
Store hazardous waste containers in a designated, secure area away from general lab traffic.
-
Ensure containers are tightly sealed to prevent spills or volatilization.
4. Disposal:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal. They will have established procedures for the collection and disposal of chemical waste in compliance with federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
-
Licensed Waste Management Vendor: Your EHS department will arrange for a licensed hazardous waste management vendor to pick up, transport, and dispose of the waste. The most common method for treating hazardous pharmaceutical waste is incineration at a permitted facility.
Table 1: Summary of this compound Disposal Procedures
| Step | Procedure | Key Considerations |
| 1. Classification | Treat as hazardous pharmaceutical waste. | Precautionary measure due to lack of specific data and parent compound's toxicity. |
| 2. Segregation | Use designated, labeled hazardous waste containers (typically black). | Separate solid and liquid waste streams. |
| 3. PPE | Wear safety goggles, chemical-resistant gloves, and a lab coat. | Essential for personal safety. |
| 4. Collection | Place all contaminated materials into the appropriate hazardous waste container. | Includes the chemical itself, contaminated labware, and PPE. |
| 5. Storage | Store in a secure, designated area with tightly sealed containers. | Prevents accidental exposure and spills. |
| 6. Disposal | Contact your institution's EHS department for pickup by a licensed vendor. | Never dispose of in regular trash or down the drain. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
